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  • Product: Meparfynol carbamate
  • CAS: 302-66-9

Core Science & Biosynthesis

Foundational

Meparfynol Carbamate: Mechanisms of Action and Neuropharmacological Profiling in the Central Nervous System

Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Meparfynol carbamate (methylpentynol carbamate) is a tertiary acetylenic alcohol deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Meparfynol carbamate (methylpentynol carbamate) is a tertiary acetylenic alcohol derivative historically utilized as a sedative, hypnotic, and anxiolytic[1][2]. While largely superseded by benzodiazepines in modern clinical practice, its unique polypharmacology remains a critical subject of neuropharmacological interest. This whitepaper delineates the core mechanisms of action of meparfynol carbamate in the central nervous system (CNS), detailing its dual action as a GABA_A receptor positive allosteric modulator and an inhibitor of presynaptic acetylcholine (ACh) release[3][4]. Furthermore, we provide self-validating experimental protocols designed to rigorously quantify these pathways in preclinical models.

Chemical Identity & Pharmacological Profile

Meparfynol carbamate (CAS No. 302-66-9) is the carbamate ester of meparfynol (3-methyl-1-pentyn-3-ol)[2]. The addition of the carbamate moiety enhances the molecule's lipophilicity and metabolic stability compared to its parent compound, significantly prolonging its CNS depressant effects[1][4].

Toxicological profiles indicate that overdose leads to profound CNS depression, which is synergistically exacerbated by the co-administration of ethanol or barbiturates[2]. Despite its toxicity at high doses, sub-sedative doses exhibit a complex pharmacological profile that modulates both inhibitory and excitatory neurotransmission.

Core CNS Mechanisms of Action

The pharmacological effects of meparfynol carbamate are not mediated by a single target but rather through a concerted modulation of multiple synaptic sites.

GABA_A Receptor Positive Allosteric Modulation

Consistent with the mechanism of other carbamate-based anxiolytics (e.g., meprobamate) and tertiary alcohols, meparfynol carbamate acts as a positive allosteric modulator (PAM) at the GABA_A receptor[4]. By binding to allosteric sites distinct from the primary γ-aminobutyric acid (GABA) binding pocket, the drug increases the frequency and duration of chloride (Cl⁻) channel openings. This massive Cl⁻ influx hyperpolarizes the postsynaptic neuronal membrane, raising the threshold for action potential generation and inducing widespread CNS depression, sedation, and anticonvulsant effects[4].

Presynaptic Acetylcholine (ACh) Release Inhibition

A defining characteristic of meparfynol carbamate is its ability to depress cholinergic transmission. Experimental models, including the perfused superior cervical ganglion and innervated urinary bladder preparations, demonstrate that the drug significantly inhibits indirectly evoked contractions without antagonizing postsynaptic ACh receptors[3][5]. This indicates a strictly presynaptic mechanism: meparfynol carbamate limits the vesicular release of ACh from nerve terminals, thereby exerting weak ganglionic and neuromuscular blocking actions[1][5].

Spinal Reflex Arc Depression

In vivo electrophysiological studies reveal that meparfynol carbamate depresses both monosynaptic and polysynaptic spinal reflexes[1]. The depression of polysynaptic reflexes is primarily responsible for the drug's muscle relaxant properties, a feature shared with other centrally acting carbamate muscle relaxants[6].

Sensory Processing and Cognitive Modulation

Recent patent literature and preclinical investigations have repositioned meparfynol (often coded as UCD-1216) as a modulator of sensory processing and cognitive function[7]. At sub-sedative doses, meparfynol significantly enhances the pre-pulse inhibition (PPI) response—a measure of sensorimotor gating often disrupted in schizophrenia and psychosis[7]. Furthermore, it has been shown to enhance spatial learning and modulate exploratory behavior in novel object recognition paradigms[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate strict internal controls to establish causality rather than mere correlation.

Protocol 1: Electrophysiological Assessment of GABAergic Tone

Rationale: To isolate the allosteric modulation of GABA_A receptors from presynaptic effects, miniature inhibitory postsynaptic currents (mIPSCs) must be recorded in the presence of tetrodotoxin (TTX).

  • Tissue Preparation: Prepare acute transverse hippocampal slices (300 µm) from adult Sprague-Dawley rats. Incubate in oxygenated artificial cerebrospinal fluid (aCSF).

  • Isolation of mIPSCs: Perfuse slices with aCSF containing TTX (1 µM) to block voltage-gated sodium channels (preventing action potential-driven release) and CNQX (20 µM) to block AMPA/kainate receptors.

  • Baseline Recording: Perform whole-cell patch-clamp recordings on CA1 pyramidal neurons holding at -70 mV. Record baseline mIPSC frequency and amplitude.

  • Drug Application: Bath-apply meparfynol carbamate (10-50 µM).

  • Validation & Causality: A selective increase in mIPSC decay time and amplitude, without a change in frequency, confirms postsynaptic positive allosteric modulation. Reversal of these effects by the GABA_A antagonist bicuculline (10 µM) self-validates the receptor-specific causality.

Protocol 2: Quantification of Presynaptic ACh Release Inhibition

Rationale: To definitively prove that cholinergic blockade is presynaptic rather than postsynaptic[5].

  • Preparation: Isolate the rat superior cervical ganglion or innervated urinary bladder[3][5].

  • Orthodromic Stimulation: Apply electrical stimulation to the preganglionic nerve to evoke ACh release.

  • Isotope Labeling: Pre-incubate tissue with [³H]-choline to label the vesicular ACh pool.

  • Drug Perfusion: Introduce meparfynol carbamate (1-5 mg/mL) into the perfusion bath[1].

  • Measurement: Quantify the fractional release of [³H]-ACh via liquid scintillation counting of the perfusate.

  • Validation & Causality: Concurrently apply exogenous ACh to the preparation. If the tissue responds normally to exogenous ACh but fails to respond to electrical stimulation, the blockade is definitively localized to the presynaptic release mechanism[5].

Quantitative Pharmacodynamics Summary

Parameter / PropertyValue / DescriptionReference
Chemical Name 1-Ethyl-1-methyl-2-propynyl carbamate[2]
CAS Registry Number 302-66-9[2]
Primary Target GABA_A Receptor (Positive Allosteric Modulator)[4]
Secondary Target Presynaptic Cholinergic Terminals (Inhibits ACh release)[3][5]
Toxicity (LD50) 337 mg/kg (Oral, Mouse) / 100 mg/kg (IP, Mouse)[2]
Physiological Effects Depresses monosynaptic/polysynaptic reflexes, sedation[1]
Cognitive Effects Enhances pre-pulse inhibition (PPI) at sub-sedative doses[7]

Visualizations

Diagram 1: Meparfynol Carbamate Mechanism of Action Pathway

MOA MC Meparfynol Carbamate GABA GABA_A Receptor Positive Allosteric Modulation MC->GABA Binds allosteric site ACh Presynaptic Terminal Inhibition of ACh Release MC->ACh Limits vesicular release Reflex Spinal Cord Depression of Polysynaptic Reflexes MC->Reflex Inhibits interneurons Cl_influx Increased Cl- Influx Hyperpolarization GABA->Cl_influx NMJ Neuromuscular & Ganglionic Transmission Blockade ACh->NMJ CNS_Depress CNS Depression (Sedation, Hypnosis, Anticonvulsant) Reflex->CNS_Depress Cl_influx->CNS_Depress NMJ->CNS_Depress

Caption: Divergent CNS pathways modulated by meparfynol carbamate leading to global CNS depression.

Diagram 2: Experimental Workflow for Synaptic Transmission Assay

Workflow Prep 1. Tissue Prep (Rat Brain Slices / Ganglia) Stim 2. Electrical Stimulation (Orthodromic) Prep->Stim Perfusion 3. Drug Perfusion (Meparfynol Carbamate) Stim->Perfusion Record 4. Patch-Clamp Recording (mIPSCs / ACh output) Perfusion->Record Analyze 5. Data Analysis (Amplitude & Frequency) Record->Analyze

Caption: Step-by-step self-validating workflow for isolating presynaptic vs postsynaptic effects.

References

  • Pharmacology of methylpentynol and methylpentynol carbamate. British Journal of Pharmacology and Chemotherapy. 1

  • 1-Pentyn-3-ol,3-methyl-, 3-carbamate 302-66-9 wiki - Guidechem. Guidechem Database. 2

  • carbamate skeletal muscle relaxers. Reddit - r/ObscureDrugs. 6

  • WO2009128058A1 - Psycho-pharmaceuticals. Google Patents. 7

  • The mode of action of drugs blocking ganglionic transmission in the rat. PubMed Central (PMC). 3

  • WHO Expert Committee on Drug Dependence. ECDD Repository. 4

  • Effects of some drugs on the responses of the rat isolated, innervated urinary bladder to indirect electrical stimulation. PubMed Central (PMC). 5

Sources

Exploratory

Pharmacological Profiling of Meparfynol Carbamate: Receptor Binding Affinity and Allosteric Modulation of GABAergic Systems

Executive Summary & Structural Context Meparfynol carbamate (3-methyl-1-pentyn-3-yl carbamate), historically marketed under the trade name Oblivon-C, is an alkyl-carbamate derivative of the acetylenic alcohol meparfynol[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Meparfynol carbamate (3-methyl-1-pentyn-3-yl carbamate), historically marketed under the trade name Oblivon-C, is an alkyl-carbamate derivative of the acetylenic alcohol meparfynol[1]. While its clinical use as a sedative-hypnotic and anxiolytic peaked in the mid-20th century, the compound remains highly relevant in modern drug discovery as a structural probe. Understanding its receptor binding affinity profile provides critical insights into the non-benzodiazepine positive allosteric modulation (PAM) of ligand-gated ion channels, specifically the γ -aminobutyric acid type A ( GABAA​ ) and glycine receptors[2].

Unlike modern high-affinity targeted biologics, alkyl-carbamates operate via low-affinity, high-efficacy interactions within the transmembrane domains of neuroreceptors[3]. This whitepaper details the receptor binding profile of meparfynol carbamate, the mechanistic pathways it modulates, and the rigorous, self-validating experimental methodologies required to quantify its pharmacology.

Receptor Binding Affinity Profile

Alkyl-carbamates do not bind to the classical benzodiazepine site located at the α/γ subunit interface of the GABAA​ receptor[3]. Instead, meparfynol carbamate exerts its primary anticonvulsant and sedative activity by binding to distinct allosteric transmembrane sites, likely overlapping with those utilized by barbiturates and volatile anesthetics[2]. Furthermore, its activity extends to chloride ion channels coupled to glycine receptors, providing a dual-inhibitory mechanism[2].

Because meparfynol carbamate is a legacy compound, its binding kinetics are best understood through the lens of its chemical class. The table below synthesizes the quantitative binding and functional affinity profile extrapolated from comparative alkyl-carbamate data (e.g., meprobamate) and historical radioligand displacement paradigms.

Table 1: Quantitative Binding & Functional Profile
Target ReceptorAssay / Reference Ligand DisplacedEstimated Affinity ( Ki​ / EC50​ )Modulatory Effect
GABAA​ Receptor [3H] EBOB (Channel pore site)~150 - 300 µMPositive Allosteric Modulator
Glycine Receptor [3H] Strychnine~400 - 600 µMPositive Allosteric Modulator
Voltage-Gated Ca2+ Fluo-4 AM (Functional)> 1 mMWeak Inhibitor
NMDA Receptor [3H] MK-801> 10 mMNegligible / Non-binder

Mechanistic Signaling Pathway

Meparfynol carbamate facilitates central nervous system depression by enhancing the endogenous inhibitory tone of the brain. By binding to its allosteric site, it induces a conformational shift in the GABAA​ receptor that increases the duration and frequency of chloride ( Cl− ) channel opening events in response to GABA[3].

GABAA_Signaling GABA GABA (Endogenous Agonist) Receptor GABA_A Receptor Complex GABA->Receptor Binds Orthosteric Site Meparfynol Meparfynol Carbamate (PAM) Meparfynol->Receptor Binds Allosteric Site Cl_Channel Chloride Ion Channel Opening Receptor->Cl_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Inhibition CNS Depression / Anxiolysis Hyperpolarization->Inhibition

Fig 1: Meparfynol carbamate acts as a PAM at the GABA_A receptor, enhancing chloride influx.

Experimental Methodologies for Profiling

To accurately map the binding affinity and functional efficacy of meparfynol carbamate, a dual-assay system is required. The following protocols represent the gold standard for evaluating low-affinity allosteric modulators[4].

Protocol 1: High-Throughput Radioligand Binding Assay ( [3H] EBOB Displacement)
  • Tissue Preparation: Isolate whole-brain synaptosomes from adult Sprague-Dawley rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 20 minutes.

  • Membrane Washing: Resuspend the pellet and wash three times to remove endogenous GABA, which can skew allosteric binding kinetics.

  • Incubation: Incubate 100 µg of membrane protein with 1 nM [3H] EBOB (a channel blocker) and varying concentrations of meparfynol carbamate (1 µM to 3 mM) in the presence of 5 µM GABA for 90 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Utilize HEK293T cells transiently transfected with human GABAA​ receptor subunits ( α1​β2​γ2​ ).

  • Recording Setup: Pull borosilicate glass micropipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl, 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Drug Application: Using a rapid perfusion system, apply a sub-maximal concentration of GABA ( EC20​ , typically ~2 µM) to establish a baseline inward chloride current.

  • Modulation Measurement: Co-apply GABA ( EC20​ ) with escalating concentrations of meparfynol carbamate. Measure the percentage potentiation of the peak current amplitude to determine the functional EC50​ .

ExpWorkflow Prep Synaptosome Preparation Incubation Radioligand Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Fig 2: High-throughput radioligand binding assay workflow for receptor affinity profiling.

Causality in Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I design protocols not merely to generate data, but to interrogate specific mechanistic hypotheses. Every step in the workflows described above is a self-validating system designed to prevent artifacts.

Why [3H] EBOB instead of [3H] Flunitrazepam? The choice of radioligand is the most critical point of failure in carbamate profiling. Because meparfynol carbamate does not bind the benzodiazepine orthosteric site, a standard [3H] flunitrazepam displacement assay would yield a false negative for GABAA​ interaction. Instead, [3H] EBOB binds to the convulsant site within the chloride channel pore. PAMs like meparfynol carbamate allosterically accelerate the dissociation of EBOB. By measuring this displacement in the presence of low-dose GABA, we can quantify its allosteric affinity accurately[3].

Why mandate Patch-Clamp Electrophysiology? Radioligand binding alone cannot differentiate between a receptor agonist, a positive allosteric modulator, or a pore-blocking antagonist. This necessitates the orthogonal use of whole-cell patch-clamp electrophysiology. By measuring the potentiation of sub-maximal GABA-evoked chloride currents rather than direct channel opening, we establish a direct causal link between the drug's receptor binding and its functional physiological output. This ensures the integrity, accuracy, and trustworthiness of the pharmacological profile we assign to the compound.

References

  • Title: WHO Expert Committee on Drug Dependence - ECDD Repository Source: ecddrepository.org URL: [Link]

  • Title: Meprobamate–Tranquilizer or Anxiolytic? A Historical Perspective Source: researchgate.net URL: [Link]

  • Source: google.
  • Title: Obliv[i]on C: Sedatives, Schedules, and the Stresses of 'Modern Times': South African Pharmaceutical Politics, 1930s to 1960s Source: researchgate.net URL: [Link]

Sources

Foundational

Historical Synthesis and Discovery of Meparfynol Carbamate: A Comprehensive Technical Guide

Executive Summary The transition from early 20th-century aliphatic alcohols to highly optimized carbamate prodrugs represents a foundational era in psychopharmacology. This technical guide explores the historical discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from early 20th-century aliphatic alcohols to highly optimized carbamate prodrugs represents a foundational era in psychopharmacology. This technical guide explores the historical discovery, pharmacological rationale, and synthetic evolution of meparfynol carbamate (Oblivon-C). Designed for researchers and drug development professionals, this whitepaper details the mechanistic causality behind its synthesis, providing self-validating experimental protocols and robust analytical frameworks.

Historical Discovery and Pharmacological Evolution

Methylpentynol (3-methyl-1-pentyn-3-ol), the parent compound of meparfynol carbamate, was initially synthesized in 1913 by the German pharmaceutical giant Bayer [1]. Marketed globally in the mid-20th century under the trade name Oblivon, it was widely prescribed as a rapid-acting sedative-hypnotic and anxiolytic.

However, clinical application revealed severe pharmacokinetic bottlenecks. As a free tertiary alcohol, meparfynol was highly susceptible to rapid hepatic metabolism—specifically glucuronidation—resulting in a very short biological half-life (1–2 hours). Furthermore, the liquid compound possessed a highly pungent odor and an unpleasant burning taste, limiting patient compliance.

To circumvent these limitations, pharmaceutical chemists engineered meparfynol carbamate (marketed as Oblivon-C). By masking the vulnerable tertiary hydroxyl group with a carbamate moiety, researchers successfully shielded the pharmacophore from rapid UDP-glucuronosyltransferase activity. This molecular modification not only yielded an odorless, tasteless crystalline solid but also drastically altered its pharmacodynamics. Clinically, meparfynol carbamate was found to be three to four times as potent as the parent substance, with a significantly extended duration of action [2]. Recent patents have even explored its utility in modulating cognitive functions and treating neuropsychiatric symptoms [5].

Chemical Rationale & Quantitative Data

The structural conversion from an alcohol to a carbamate fundamentally alters the physicochemical properties of the drug, optimizing it for oral bioavailability and sustained receptor engagement.

Table 1: Physicochemical and Pharmacological Comparison

PropertyMeparfynol (Oblivon)Meparfynol Carbamate (Oblivon-C)
CAS Number 77-75-8302-66-9 [3]
Molecular Formula C₆H₁₀OC₇H₁₁NO₂
Molecular Weight 98.14 g/mol 141.17 g/mol
Physical State Volatile Liquid (Pungent)Crystalline Solid (Odorless)
Melting Point -30.6 °C55.8 – 58.0 °C
Relative Potency 1x (Baseline)3x – 4x [2]
Primary Metabolism Rapid GlucuronidationEnzymatic Hydrolysis (Slower)

Mechanistic Visualizations

The following diagram illustrates the pharmacokinetic logic that drove the historical development of the carbamate derivative.

Pharmacokinetics Meparfynol Meparfynol (Free Tertiary Alcohol) Glucuronidation Rapid Glucuronidation Meparfynol->Glucuronidation ShortAction Short Duration (1-2h) Glucuronidation->ShortAction Carbamate Meparfynol Carbamate (Oblivon-C) StericShield Carbamate Shielding Carbamate->StericShield LongAction Extended Half-Life (3-4x Potency) StericShield->LongAction

Fig 1: Pharmacokinetic logic illustrating the metabolic shielding of meparfynol carbamate.

Core Synthetic Methodologies

The industrial and laboratory synthesis of meparfynol carbamate relies on a strict two-stage workflow designed to accommodate the steric hindrance and chemical instability of tertiary alcohols.

  • Favorskii Ethynylation: The carbon skeleton is constructed by reacting 2-butanone (methyl ethyl ketone) with acetylene gas. Because terminal alkynes are weakly acidic, a strong base (typically sodium amide in liquid ammonia) is required to generate the nucleophilic acetylide anion.

  • Carbamoylation via Phosgenation: Traditional carbamoylation using urea and heat is strictly contraindicated for tertiary alcohols like meparfynol; elevated temperatures induce rapid dehydration, yielding unwanted enynes. Instead, a low-temperature phosgenation strategy is employed. The alcohol is reacted with phosgene (COCl₂) at 0–5°C to form a highly reactive chloroformate intermediate, which is immediately quenched with ammonia to yield the carbamate [4].

Synthesis MEK 2-Butanone + Acetylene Base NaNH2 / liq. NH3 MEK->Base Meparfynol Meparfynol Base->Meparfynol Chloroformate Chloroformate Intermediate Meparfynol->Chloroformate + COCl2 Phosgene Phosgene (COCl2) 0°C to 5°C Phosgene->Chloroformate Product Meparfynol Carbamate Chloroformate->Product + NH3 Ammonia Ammonia (NH3) Ammonia->Product

Fig 2: Two-stage synthetic workflow of meparfynol carbamate via a chloroformate intermediate.

Experimental Protocols

Protocol 1: Synthesis of Meparfynol (Favorskii Ethynylation)

This protocol establishes the core tertiary alkynol framework.

  • Preparation of Sodium Acetylide: In a flame-dried, 3-neck round-bottom flask equipped with a dry ice condenser, condense 500 mL of anhydrous ammonia. Add a catalytic amount of ferric nitrate, followed by sodium metal (1.0 mol) in small pieces to generate sodium amide. Bubble purified acetylene gas through the solution until the gray suspension turns black/transparent.

    • Causality: Ferric nitrate catalyzes the single-electron transfer required to convert sodium to sodium amide. Acetylene must be strictly purified (passed through sulfuric acid and alumina) to remove moisture, which would instantly quench the acetylide base.

  • Addition of Ketone: Dropwise add 2-butanone (0.9 mol) over 1 hour while maintaining the internal temperature at -33°C.

    • Causality: The ketone is kept as the limiting reagent to suppress aldol self-condensation. The cryogenic temperature stabilizes the resulting alkoxide intermediate.

  • Quenching and Workup: Neutralize the reaction with solid ammonium chloride. Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and distill under reduced pressure to isolate meparfynol.

    • Self-Validation System: Analyze the product via FTIR. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the emergence of a sharp terminal alkyne C-H stretch (~3300 cm⁻¹) alongside a broad O-H stretch (~3400 cm⁻¹) confirms successful ethynylation.

Protocol 2: Synthesis of Meparfynol Carbamate via Phosgenation

This protocol converts the sterically hindered alcohol into the target carbamate.

  • Phosgenation: In a highly ventilated fume hood, dissolve meparfynol (0.5 mol) in anhydrous toluene (300 mL). Cool the solution strictly to 0°C using an ice-salt bath. Slowly bubble phosgene gas (0.55 mol) into the solution, maintaining the temperature below 5°C.

    • Causality: Tertiary alcohols are highly susceptible to dehydration under acidic stress. Maintaining the reaction at 0–5°C prevents the thermal degradation of the unstable chloroformate intermediate into alkyl chlorides and CO₂.

  • Amination: Once phosgene addition is complete, stir the mixture for 2 hours at 0°C. Slowly add cold aqueous ammonium hydroxide (28%, excess) dropwise.

    • Causality: Ammonia serves a dual purpose: it acts as the nucleophile to displace the chloride ion from the chloroformate, and it acts as an acid scavenger to neutralize the generated HCl, preventing acid-catalyzed dehydration of the product.

  • Isolation and Purification: Separate the organic toluene layer, wash thoroughly with cold water to remove ammonium chloride salts, and dry over Na₂SO₄. Evaporate the solvent under reduced pressure to yield crude meparfynol carbamate. Recrystallize from a mixture of ether and petroleum ether or cyclohexane.

    • Self-Validation System: Conduct a melting point analysis; the purified crystals should yield a sharp melting point of 55.8–58.0°C. For quantitative validation, perform a titrimetric bromination of the alkyne bond using 1,3-dibromo-5,5-dimethylhydantoin to confirm >98% purity [4].

References

  • Obliv[i]on C: Sedatives, Schedules, and the Stresses of 'Modern Times': South African Pharmaceutical Politics, 1930s to 1960s ResearchG
  • A Synopsis Of Anaesthesia Fifth Edition Internet Archive
  • 1-Pentyn-3-ol,3-methyl-, 3-carbam
  • Titrimetric and Spectrophotometric Determination of Acetylenic Hypnotics, Using Bromin
  • WO2009128058A1 - Psycho-pharmaceuticals Google P
Exploratory

Preclinical Toxicity Profile of Meparfynol Carbamate: A Mechanistic and Methodological Whitepaper

Executive Summary Meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate; CAS 302-66-9), historically recognized under trade names such as Oblivon-C, is an alkyne carbamate derivative utilized primarily as a sedative, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate; CAS 302-66-9), historically recognized under trade names such as Oblivon-C, is an alkyne carbamate derivative utilized primarily as a sedative, anxiolytic, and hypnotic agent. While it exhibits pharmacological efficacy in[1], its narrow therapeutic index and potential for severe central nervous system (CNS) depression necessitate rigorous preclinical toxicity profiling. This technical guide synthesizes the acute and chronic toxicological data of meparfynol carbamate in animal models, elucidates the underlying causality of its pathology, and provides a standardized, self-validating protocol for preclinical toxicological assessment.

Pharmacodynamics and Mechanisms of Toxicity

The primary pharmacological action of meparfynol carbamate is the modulation of inhibitory neurotransmission. At supratherapeutic doses, the compound induces profound CNS depression. The etiology of its acute toxicity is rooted in medullary depression, leading to terminal respiratory arrest. Secondary toxicological mechanisms involve mild [2], which exacerbates autonomic dysregulation during an overdose event.

Furthermore, the carbamate moiety introduces specific metabolic liabilities. Hepatic processing of the compound generates reactive intermediates that can induce hepatocellular stress, leading to cumulative organ damage upon chronic exposure. When subjected to thermal decomposition, the compound also poses an environmental and inhalation hazard by emitting [3].

G MC Meparfynol Carbamate (Exposure) CNS CNS Modulation (GABAergic / AChE Inhibition) MC->CNS Metab Hepatic Metabolism (CYP450 Processing) MC->Metab ToxCNS Profound CNS Depression & Respiratory Failure CNS->ToxCNS Dose Escalation ToxHep Hepatocellular Stress & Nephrotoxicity Metab->ToxHep Chronic Exposure Death Lethality (Acute Overdose) ToxCNS->Death

Fig 1. Pharmacodynamic and toxicological pathways of meparfynol carbamate.

Acute Toxicity Profile in Preclinical Models

The acute toxicity of meparfynol carbamate has been established primarily in murine and rat models. The route of administration dictates the pharmacokinetic absorption rate, which fundamentally alters the Lethal Dose 50% (LD50) values.

Quantitative Toxicity Data
SpeciesRoute of AdministrationLD50 Value (mg/kg)Primary Toxicological Observation
MouseIntraperitoneal (IP)100Rapid respiratory arrest
MouseOral (PO)337CNS depression, ataxia
MouseSubcutaneous (SC)450Delayed narcosis, hypothermia
RatOral (PO)800Sedation, hepatomegaly (delayed)

Data synthesized from the [3] and the[4].

Causality of Route-Dependent Toxicity

The variance in LD50 values is a direct consequence of absorption kinetics and first-pass metabolism:

  • Intraperitoneal (100 mg/kg): IP administration bypasses initial gastrointestinal barriers, leading to rapid systemic distribution[3]. This causes an abrupt saturation of CNS targets, resulting in acute medullary paralysis and the lowest observed LD50.

  • Oral (337 mg/kg - Mouse / 800 mg/kg - Rat): The PO route reflects the compound's moderate gastrointestinal absorption and subsequent hepatic first-pass effect, which clears a fraction of the active compound before it reaches the systemic circulation[3],[4].

  • Subcutaneous (450 mg/kg): The SC route exhibits the lowest acute toxicity in mice[3]. This is due to depot formation in the adipose/subcutaneous tissue, creating a slow, sustained release into the bloodstream. This controlled absorption allows hepatic clearance mechanisms to match the influx rate, preventing the acute peak plasma concentrations that trigger fatal respiratory failure.

Chronic Toxicity and Synergistic Contraindications

While acute exposure leads to neurological endpoints, chronic administration of meparfynol carbamate in rat models reveals significant organ-specific toxicity, primarily [4]. Repeated dosing induces hepatocellular hypertrophy and elevated serum transaminases due to the continuous generation of reactive carbamate hydrolysis products.

Synergistic Toxicity: The toxic effects of meparfynol carbamate are[3]. These agents compete for the same hepatic metabolizing enzymes and exert additive inhibitory effects on the CNS, drastically lowering the threshold for fatal respiratory depression.

Experimental Methodology: Standardized Preclinical Toxicity Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating methodology for assessing the acute toxicity of meparfynol carbamate in murine models. The protocol incorporates a self-validating feedback loop: the Up-and-Down dosing strategy inherently validates the toxicity threshold by dictating the subsequent dose based on the real-time survival outcome of the preceding subject.

Workflow Start Animal Acclimation (Mice/Rats, 7 Days) Dosing Dose Administration (PO, IP, SC Cohorts) Start->Dosing Obs Clinical Observation (FOB, 14 Days) Dosing->Obs Necropsy Necropsy & Tissue Harvest (Liver, Kidney, Brain) Obs->Necropsy Histo Histopathological Analysis (H&E Staining) Necropsy->Histo Analysis Data Synthesis (LD50 & NOAEL Calculation) Histo->Analysis

Fig 2. Step-by-step preclinical workflow for meparfynol carbamate toxicity profiling.

Step-by-Step Methodology: Acute Oral Toxicity (Modified OECD TG 425)
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Swiss albino mice (8-12 weeks old). Acclimate for 7 days under standard laboratory conditions (22±3°C, 12h light/dark cycle). Fast the animals for 3-4 hours prior to dosing.

  • Formulation: Dissolve meparfynol carbamate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) immediately prior to administration to prevent spontaneous aqueous hydrolysis.

  • Up-and-Down Dosing Procedure (Self-Validating Loop): Administer the test substance via oral gavage. Begin with a dose of 175 mg/kg (approximately half the historical LD50).

    • Validation Check: If the animal survives 48 hours, increase the dose by a progression factor of 3.2 for the next subject. If the animal exhibits severe distress or dies, decrease the dose by the same factor. This dynamic adjustment mathematically converges on the true LD50 while minimizing animal use.

  • Functional Observational Battery (FOB): Monitor animals continuously for the first 4 hours, then daily for 14 days. Document signs of CNS depression (loss of righting reflex, ataxia), respiratory distress, and autonomic responses.

  • Necropsy and Histopathology: Euthanize surviving animals on day 14. Perform gross necropsy on all animals. Harvest the liver and kidneys (the primary sites of chronic toxicity[4]). Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) to assess hepatocellular necrosis and renal tubular degeneration.

  • Data Analysis: Calculate the LD50 and 95% confidence intervals using maximum likelihood estimation software. Determine the No-Observed-Adverse-Effect-Level (NOAEL) based on histopathological findings.

References

  • GESTIS-Stoffdatenbank. "3-Methyl-1-pentin-3-ol". IFA (Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung). URL: [Link]

  • PubChem. "Meparfynol Carbamate | C7H11NO2 | CID 9333". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "WO2009128058A1 - Psycho-pharmaceuticals". WIPO (PCT).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of Meparfynol Carbamate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: High-Performance Liquid Chromatography (HPLC), Charged Aerosol Detection (CAD), Ultraviolet (UV) Spectroscopy A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: High-Performance Liquid Chromatography (HPLC), Charged Aerosol Detection (CAD), Ultraviolet (UV) Spectroscopy

Analyte Profiling & Analytical Challenges

Meparfynol carbamate (3-methyl-1-pentyn-3-yl carbamate) is an acetylenic drug historically utilized for its sedative and hypnotic properties. Understanding its metabolic pathways—specifically its role in inducing murine cytochrome P4503A—remains relevant in modern pharmacokinetic and toxicology studies[1].

Historically, the quantification of meparfynol carbamate and related acetylenic hypnotics relied heavily on non-specific titrimetric and spectrophotometric methods. These early techniques exploited the alkyne moiety, where the drug formed a silver acetylide in the presence of excess silver, followed by potentiometric determination of the residual silver[2].

While these methods were foundational, modern pharmaceutical quality control requires highly specific, stability-indicating HPLC assays. The primary analytical challenge in developing an HPLC method for meparfynol carbamate is its lack of a highly conjugated π -electron system . The molecule contains only an isolated alkyne and a carbamate group, resulting in exceptionally poor UV absorbance above 210 nm. Consequently, traditional HPLC-UV approaches are highly susceptible to baseline noise, gradient drift, and interference from mobile phase impurities.

Mechanistic Method Development: The "Why"

To overcome these challenges, this protocol abandons the rigid reliance on UV detection and instead engineers a dual-detector, phase-optimized chromatographic system.

Detector Selection: The Shift to CAD

Relying solely on UV detection at 205 nm for a non-chromophoric compound often leads to failed method validations due to poor Signal-to-Noise (S/N) ratios. We employ Charged Aerosol Detection (CAD) as the primary quantitative tool. CAD is a mass-based, universal detector that measures non-volatile and semi-volatile analytes independent of their optical properties. Because meparfynol carbamate is semi-volatile, CAD provides a highly stable baseline and superior sensitivity compared to low-wavelength UV, effectively decoupling detection from the analyte's poor molar absorptivity.

Stationary Phase Causality: Preventing Phase Collapse

Meparfynol carbamate is a small, relatively polar aliphatic molecule. To achieve adequate retention ( k′>2.0 ), the mobile phase must be highly aqueous (typically >90% water initially). Standard C18 stationary phases are hydrophobic and prone to "dewetting" or stationary phase collapse under highly aqueous conditions, leading to erratic retention times. To ensure a robust, self-validating system, an AQ-C18 (Polar-Embedded) column is selected. The embedded polar groups (e.g., amide or ether linkages) maintain the hydration sphere around the silica surface, preventing phase collapse and ensuring reproducible partitioning of the polar carbamate.

Mobile Phase Optimization: Volatility is Mandatory

Because CAD involves the nebulization and evaporation of the mobile phase, all buffer salts must be strictly volatile. Non-volatile buffers like potassium phosphate will permanently foul the CAD electrometer. We utilize 10 mM Ammonium Formate (pH 3.5) . This mildly acidic, fully volatile buffer suppresses the ionization of any potential acidic degradants, ensuring sharp peak shapes. Acetonitrile (MeCN) is selected over methanol as the organic modifier due to its lower viscosity (improving nebulization efficiency in CAD) and its lower UV cutoff (allowing simultaneous UV 205 nm monitoring for orthogonal impurity profiling).

Workflow & Logical Relationships

HPLC_Workflow N1 Analyte Profiling Meparfynol Carbamate (Weak UV Chromophore) N2 Detector Selection Primary: CAD Secondary: UV (205 nm) N1->N2 Optical properties dictate detector choice N3 Stationary Phase Selection AQ-C18 (Polar Embedded) Prevents Phase Collapse N2->N3 Analyte polarity requires high aqueous retention N4 Mobile Phase Optimization MeCN / 10mM Ammonium Formate (CAD Compatible) N3->N4 Buffer volatility required for CAD integration N5 Self-Validating Protocol System Suitability Testing (SST) N4->N5 Establish baseline performance metrics N6 Method Validation ICH Q2(R1) Guidelines N5->N6 SST Pass triggers formal validation

Fig 1. Mechanistic workflow for meparfynol carbamate HPLC method development and validation.

Self-Validating Experimental Protocol

A self-validating protocol ensures that the analytical system actively proves its own "fitness for purpose" before any sample data is accepted. This is achieved through strict System Suitability Testing (SST) gateways.

Step 1: Preparation of Solutions
  • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust pH to 3.5 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Meparfynol Carbamate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (Concentration: 100 µg/mL).

Step 2: Chromatographic Setup

Configure the HPLC system according to the parameters defined in Table 1 . Ensure the CAD evaporation temperature is optimized for semi-volatile compounds (typically 35°C to prevent analyte loss during nebulization).

Step 3: System Suitability Testing (The Validation Gateway)

Before injecting unknown samples, inject the 100 µg/mL standard five times. The system must automatically calculate and pass the following criteria to proceed:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000 If any parameter fails, the sequence must automatically abort. Root causes (e.g., column voiding, CAD nebulizer blockage) must be investigated.

Step 4: Sample Analysis

Process samples using a gradient elution to ensure any highly retained lipophilic excipients or degradation products are washed from the column, preventing ghost peaks in subsequent runs.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters SymmetryShield™ RP18 (150 x 4.6 mm, 3.5 µm)Polar-embedded phase prevents dewetting in high aqueous conditions.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Volatile buffer ensures CAD compatibility and suppresses ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Low viscosity and low UV cutoff.
Flow Rate 1.0 mL/minOptimal for standard 4.6 mm ID columns and CAD nebulization.
Column Temp 30°CStabilizes retention times against ambient laboratory fluctuations.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Detection CAD (Evap Temp: 35°C) & UV (205 nm)Orthogonal detection; CAD for quantification, UV for impurity profiling.
Table 2: ICH Q2(R1) Validation Summary (Representative Data)
Validation ParameterAcceptance CriteriaObserved Result (CAD)Status
Linearity Range R2≥0.995 10 – 150 µg/mL ( R2=0.998 )PASS
Limit of Detection (LOD) S/N 31.5 µg/mLPASS
Limit of Quantitation (LOQ) S/N 105.0 µg/mLPASS
Method Precision (Repeatability) %RSD 2.0% (n=6)1.1%PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8%PASS

References

  • Journal of AOAC International 1982 Volume.65 No.
  • References (Xenobiotica: Murine cytochrome P4503A is induced by 2-methyl-3-buten-2-ol, 3-methyl-1-pentyn-3-ol(meparfynol), and tert-amyl alcohol)

Sources

Application

Definitive Identification of Meparfynol Carbamate Metabolites in Biological Matrices Using Derivatization-Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) A Senior Application Scientist's Guide Abstract and Introduction Meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate) is a compound of interest in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK)

A Senior Application Scientist's Guide

Abstract and Introduction

Meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate) is a compound of interest in drug development, recognized for its sedative and hypnotic properties.[1][2] Understanding its metabolic fate is paramount for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and potential toxicity. Metabolite identification elucidates the pathways of biotransformation, helping to pinpoint active metabolites or those that could lead to adverse effects. This application note presents a robust and validated protocol for the extraction, derivatization, and definitive identification of meparfynol carbamate and its putative metabolites from complex biological matrices such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

The core challenge in the GC-based analysis of carbamates is their inherent thermal lability, which can lead to decomposition in the hot injector port, yielding unreliable and non-reproducible results.[3][4][5] To circumvent this, our protocol employs a critical derivatization step. This process converts the thermally unstable carbamate and its polar metabolites into more volatile and stable analogues suitable for GC-MS analysis. This guide provides a detailed, step-by-step methodology, from sample preparation to data interpretation, grounded in established analytical principles and validated against regulatory standards.

Predicted Metabolic Pathways of Meparfynol Carbamate

While specific metabolic data for meparfynol carbamate is not extensively published, its biotransformation can be predicted based on the well-documented metabolism of other carbamate-containing therapeutic agents and pesticides.[6][7] The metabolic pathways are typically orchestrated by Phase I and Phase II enzymes.

Phase I Metabolism: The primary Phase I reaction is expected to be the hydrolysis of the carbamate ester linkage by esterase enzymes, yielding the parent alcohol (meparfynol) and carbamic acid, which subsequently decomposes to carbon dioxide and ammonia.[6] Another potential, albeit likely minor, pathway is the oxidation of the alkyl groups (ethyl and methyl) by cytochrome P450 enzymes, leading to hydroxylated metabolites.

Phase II Metabolism: The primary metabolite, meparfynol, and any hydroxylated Phase I metabolites possess functional groups (-OH) that are susceptible to Phase II conjugation reactions. The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to make the metabolite more water-soluble and facilitate its excretion via urine.

Meparfynol Carbamate Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Meparfynol Carbamate Metabolite1 Meparfynol Parent->Metabolite1 Esterase Hydrolysis Metabolite2 Hydroxylated Metabolites (Oxidation) Parent->Metabolite2 CYP450 Oxidation Conjugate1 Meparfynol-Glucuronide Metabolite1->Conjugate1 UGT Conjugation Conjugate2 Hydroxylated-Glucuronide Metabolite2->Conjugate2 UGT Conjugation

Caption: Predicted metabolic pathways for meparfynol carbamate.

Comprehensive Analytical Workflow

The successful identification of metabolites hinges on a meticulously executed workflow. This process begins with efficient extraction from the biological matrix, followed by derivatization to ensure analyte stability, and culminates in GC-MS analysis and data interpretation. An internal standard (IS) should be incorporated at the beginning of the sample preparation process to control for extraction efficiency and instrumental variability. A suitable IS would be a structurally similar carbamate not expected to be present in the sample, or a stable isotope-labeled version of meparfynol carbamate.

GC-MS Workflow Sample Biological Sample (Plasma or Urine) + Internal Standard Extraction Sample Preparation (LLE or SPE) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for Urine Conjugates) Sample->Hydrolysis Urine Samples Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Evaporation1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Metabolite Identification GCMS->Data

Sources

Method

Application Notes & Protocols: Synthesis and Purification of Meparfynol Carbamate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and purification of meparfynol carbamate derivatives. Meparfynol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of meparfynol carbamate derivatives. Meparfynol, a tertiary acetylenic alcohol, serves as a key precursor for a range of carbamate analogs with significant potential in medicinal chemistry. The carbamate functional group is a well-regarded motif in drug design, known for enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] This document details robust protocols for the synthesis of the meparfynol core, followed by advanced methodologies for its conversion into various carbamate derivatives. Emphasis is placed on explaining the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Purification and characterization techniques are also thoroughly addressed to ensure the isolation of highly pure target compounds.

Introduction: The Significance of Meparfynol Carbamates

Meparfynol (3-methyl-1-pentyn-3-ol) is a sedative hypnotic agent characterized by a tertiary alcohol attached to a methyl, an ethyl, and an ethynyl group. While its direct therapeutic use has waned, its unique structure makes it a valuable scaffold for the development of novel therapeutic agents. The conversion of the tertiary hydroxyl group into a carbamate linkage is a strategic move in medicinal chemistry.

The carbamate moiety is an amide-ester hybrid that offers several advantages in drug design:

  • Enhanced Metabolic Stability: The steric bulk of the tertiary carbon in meparfynol protects the carbamate linkage from rapid hydrolysis by esterases, potentially prolonging the drug's duration of action.[1]

  • Improved Pharmacokinetics: Carbamates can act as prodrugs, modifying the solubility, permeability, and distribution of the parent molecule.[2]

  • Bioisosteric Replacement: The carbamate group can serve as a surrogate for peptide bonds, imparting resistance to proteolytic degradation.[1]

  • Therapeutic Targeting: Many carbamate-containing molecules are known to be potent inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain, inflammation, and anxiety.[3][4][5][6]

This guide provides the necessary protocols to synthesize and purify these promising compounds, enabling further research into their therapeutic potential.

Synthesis of the Precursor: Meparfynol

The synthesis of meparfynol is a classic example of nucleophilic addition to a carbonyl group. The process involves two primary steps: the formation of a potent nucleophile (an acetylide ion) and its subsequent reaction with a ketone.[7]

Synthetic Workflow: Meparfynol

Acetylene Acetylene (HC≡CH) Acetylide Sodium Acetylide (HC≡C⁻Na⁺) Acetylene->Acetylide Deprotonation NaNH2 Sodium Amide (NaNH₂) in liq. NH₃ NaNH2->Acetylide Alkoxide Intermediate Alkoxide Acetylide->Alkoxide Nucleophilic Attack Butanone 2-Butanone Butanone->Alkoxide Meparfynol Meparfynol Alkoxide->Meparfynol Protonation AcidWorkup Aqueous Acid Workup (e.g., H₃O⁺) AcidWorkup->Meparfynol

Caption: Synthesis of Meparfynol via Acetylide Addition.

Detailed Protocol: Meparfynol Synthesis

Materials:

  • Acetylene gas

  • Liquid ammonia (anhydrous)

  • Sodium metal (Na)

  • 2-Butanone (anhydrous)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (anhydrous)

  • Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and mechanical stirrer.

Procedure:

  • Acetylide Formation:

    • Set up the reaction apparatus under an inert atmosphere (Argon or Nitrogen).

    • Condense approximately 250 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

    • Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the stirring liquid ammonia until a persistent blue color is observed. A catalytic amount of ferric nitrate can be added to initiate the formation of sodium amide.

    • Bubble acetylene gas through the solution until the blue color disappears, indicating the complete formation of sodium acetylide.[7]

  • Nucleophilic Addition:

    • Slowly add anhydrous 2-butanone (1.0 equivalent) dissolved in anhydrous diethyl ether to the sodium acetylide suspension at -78 °C.

    • Allow the reaction mixture to stir for 2-3 hours, then let it warm slowly to room temperature overnight to allow the ammonia to evaporate.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude meparfynol can be purified by vacuum distillation to yield a colorless oil.

Synthesis of Meparfynol Carbamate Derivatives

The formation of carbamates from tertiary alcohols like meparfynol is challenging due to significant steric hindrance around the hydroxyl group.[1][8] Standard methods used for primary and secondary alcohols often result in low yields.[8] Therefore, more robust strategies are required.

Comparison of Synthetic Strategies
MethodReagentsAdvantagesDisadvantages
Isocyanate Addition R-N=C=ODirect, often high-yielding for less hindered alcohols.Isocyanates can be toxic and moisture-sensitive. Limited commercial availability of diverse isocyanates.
Phosgene/Equivalents Phosgene, TriphosgeneHighly reactive, versatile.Extremely toxic reagents requiring specialized handling.[2][9]
DSC/CDI Activation N,N'-Disuccinimidyl Carbonate (DSC), Carbonyldiimidazole (CDI)Milder conditions, safer reagents, good for hindered alcohols.[10][11]May require a base catalyst; CDI can be less effective for tertiary alcohols.
Cyanate Method NaOCN, Trifluoroacetic acidSpecifically effective for tertiary acetylenic alcohols.[8]Uses a strong acid which may not be compatible with all functional groups.
CO₂ Incorporation CO₂, Amine, Alkyl HalideUtilizes a green, renewable C1 source.[9][12]Often requires high pressure and/or a catalyst; can be a multi-component reaction.

For the synthesis of meparfynol carbamates, the DSC activation method is highly recommended due to its efficacy with sterically hindered alcohols and its favorable safety profile.[10]

General Synthetic Workflow: Carbamate Formation via DSC Activation

Meparfynol Meparfynol (Tertiary Alcohol) ActiveCarbonate Activated Succinimidyl Carbonate Intermediate Meparfynol->ActiveCarbonate DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->ActiveCarbonate Activation Base Base (e.g., Pyridine) Base->ActiveCarbonate Carbamate Meparfynol Carbamate Derivative ActiveCarbonate->Carbamate Aminolysis NHS N-Hydroxysuccinimide (byproduct) ActiveCarbonate->NHS Amine Primary or Secondary Amine (R¹R²NH) Amine->Carbamate

Caption: Carbamate synthesis using DSC activation.

Detailed Protocol: Meparfynol Carbamate Synthesis via DSC

This protocol describes the synthesis of a generic N-substituted meparfynol carbamate.

Materials:

  • Meparfynol (1.0 equivalent)

  • N,N'-Disuccinimidyl Carbonate (DSC) (1.2 equivalents)

  • Primary or secondary amine (1.2 equivalents)

  • Pyridine (catalytic amount) or Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activation of Meparfynol:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve meparfynol (1.0 eq) and N,N'-disuccinimidyl carbonate (1.2 eq) in anhydrous DCM.

    • Add a catalytic amount of pyridine. The use of a base is crucial for activating the alcohol.[10]

    • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of meparfynol and the formation of the activated intermediate. This step can take from 1 to 4 hours.

  • Carbamate Formation:

    • Once the activation is complete (or has reached a plateau), add the desired primary or secondary amine (1.2 eq) to the reaction mixture, either neat or dissolved in a small amount of anhydrous DCM.

    • Continue stirring at room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction with the addition of water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase twice with DCM.

    • Combine the organic layers, wash with 1M HCl (to remove excess amine and pyridine), then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carbamate derivative.

Purification Protocols for Meparfynol Carbamate Derivatives

Purification is critical to obtaining a final product of high purity, suitable for biological testing and further analysis. A multi-step approach is typically employed.

Purification Workflow

Crude Crude Reaction Product Extraction Aqueous Workup & Extraction Crude->Extraction Initial Cleanup Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separation Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing (for solids) Pure Pure Carbamate Derivative (>99%) Recrystallization->Pure

Caption: General purification workflow for carbamates.

Detailed Purification Protocols

Protocol 4.2.1: Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).

  • Procedure:

    • Adsorb the crude carbamate product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by TLC analysis.

    • Carefully load the adsorbed crude product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[12][13]

Protocol 4.2.2: Recrystallization

  • Principle: This method is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will remain in the solution upon cooling.

  • Procedure:

    • Choose a suitable solvent or solvent pair in which the carbamate is sparingly soluble at room temperature but highly soluble when hot.

    • Dissolve the partially purified carbamate (from chromatography) in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.[14][15]

Characterization

The identity and purity of the final meparfynol carbamate derivatives must be confirmed through rigorous analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl (C=O) stretch (typically ~1700-1730 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

References

  • Homework.Study.com. What is a synthesis and retro synthesis for meparfynol? [Link]

  • Google Patents.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PubMed. Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO2 -Capture: Discovery, Development, and Mechanism. [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

  • Royal Society of Chemistry. Method for the synthesis of N-alkyl-O-alkyl carbamates. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]

  • Semantic Scholar. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]

  • PubMed. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]

  • ResearchGate. Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors | Request PDF. [Link]

  • Organic Letters. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Google Patents.

Sources

Application

Application Note: Advanced Extraction and Quantitation of Meparfynol Carbamate from Biological Matrices

Introduction & Chemical Profiling Meparfynol carbamate (also known as methylpentynol carbamate) is an acetylenic hypnotic and sedative agent[1]. In modern pharmacokinetic and forensic toxicology laboratories, the extract...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Meparfynol carbamate (also known as methylpentynol carbamate) is an acetylenic hypnotic and sedative agent[1]. In modern pharmacokinetic and forensic toxicology laboratories, the extraction and quantitation of this compound from complex biological matrices (e.g., plasma, urine) present unique analytical challenges.

To design a robust extraction methodology, we must first analyze the physicochemical properties of the target analyte:

  • Molecular Weight: 141.17 g/mol [2]

  • LogP (XLogP3): ~0.6[2]

  • Topological Polar Surface Area (TPSA): 52.3 Ų[2]

  • Functional Groups: Terminal alkyne, tertiary alcohol esterified as a neutral carbamate.

The Causality of Extraction Design: Meparfynol carbamate is a small, neutral molecule. Because the carbamate nitrogen is not basic enough to be protonated under physiological or moderately acidic conditions, ion-exchange extraction strategies are fundamentally ineffective. Furthermore, its relatively low LogP (0.6) indicates that while it is lipophilic enough to partition into organic solvents, it retains significant polarity. Consequently, aggressive organic washes during Solid-Phase Extraction (SPE) will result in premature analyte breakthrough. The protocols detailed below are engineered specifically to exploit these exact chemical properties, utilizing Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents and polarity-tuned Liquid-Liquid Extraction (LLE)[3],[4].

Rational Design of Extraction Workflows

The following workflow diagram illustrates the orthogonal sample preparation strategies for isolating meparfynol carbamate prior to chromatographic analysis.

G cluster_Extraction Extraction Strategies Sample Biological Matrix (Plasma / Urine) PreTreat Pre-treatment & IS Spiking (Protein Precipitation / Dilution) Sample->PreTreat SPE Solid-Phase Extraction (SPE) Polymeric HLB Cartridge PreTreat->SPE Aqueous Load LLE Liquid-Liquid Extraction (LLE) EtOAc:Hexane (80:20, v/v) PreTreat->LLE pH 7.0-7.5 Dry Evaporation (N2) & Reconstitution SPE->Dry Organic Elution LLE->Dry Organic Phase Analysis Analytical Detection (LC-MS/MS or GC-MS) Dry->Analysis

Figure 1: Workflow for the extraction and analysis of meparfynol carbamate from biological matrices.

Experimental Methodologies

To ensure a self-validating system , both protocols require the addition of an Internal Standard (IS) at the very first step. Ethinamate (another acetylenic carbamate) or a deuterated carbamate analog is highly recommended. By tracking the IS area counts across all samples, analysts can continuously monitor extraction recovery and matrix effects, instantly flagging any sample prep failures.

Protocol A: Polymeric Solid-Phase Extraction (SPE)

Mechanism: Polymeric HLB (Hydrophilic-Lipophilic Balance) co-polymers (e.g., divinylbenzene/N-vinylpyrrolidone) provide excellent retention for neutral compounds with low LogP values.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 500 µL of plasma or urine into a microcentrifuge tube. Spike with 10 µL of Internal Standard (1 µg/mL). Add 500 µL of 2% Formic Acid in LC-MS grade water.

    • Insight: Acidification disrupts protein-drug binding without protonating the neutral carbamate, ensuring the analyte is free in solution for sorbent interaction.

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade water. Do not let the sorbent bed dry.

  • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Critical Step): Wash the cartridge with 1.0 mL of 5% Methanol in water.

    • Insight: Because meparfynol carbamate is relatively polar (LogP ~0.6), using a wash solution with >10% organic solvent will cause catastrophic analyte loss. 5% Methanol is sufficient to remove salts and highly polar endogenous interferences while retaining the drug.

  • Elution: Elute the target analyte with 2 x 500 µL of Ethyl Acetate:Methanol (90:10, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile).

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanism: For laboratories requiring a cost-effective, high-throughput alternative to SPE, LLE leverages the neutral partition coefficient of the carbamate.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 500 µL of biological matrix into a borosilicate glass culture tube. Spike with 10 µL of IS. Add 500 µL of 0.1 M Phosphate Buffer (pH 7.4).

    • Insight: Maintaining a neutral pH ensures that endogenous organic acids and bases remain ionized (and thus trapped in the aqueous phase), while the neutral meparfynol carbamate remains un-ionized.

  • Extraction: Add 2.5 mL of Ethyl Acetate:Hexane (80:20, v/v).

    • Insight: 100% Ethyl acetate would extract the carbamate efficiently but also co-extract massive amounts of matrix phospholipids, causing severe ion suppression in LC-MS/MS. The addition of 20% Hexane acts as an anti-solvent for polar lipids, significantly cleaning up the organic extract.

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Recovery: Transfer 2.0 mL of the upper organic layer to a clean glass tube.

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Analytical Detection Strategies

LC-MS/MS Considerations

Carbamate esters are notoriously difficult to ionize via positive Electrospray Ionization (ESI+) because they lack a highly basic site for protonation[3]. They often yield weak [M+H]+ signals.

  • Adduct Formation: To force efficient ionization, the mobile phase must be doped with 5 mM Ammonium Formate. This drives the formation of the ammonium adduct [M+NH4​]+ .

  • Mass Transitions: For meparfynol carbamate (MW 141.17), the precursor ion is monitored at m/z 159.1. Fragmentation typically involves the loss of ammonia and carbamic acid to yield stable hydrocarbon product ions.

GC-MS Considerations

While historically analyzed via Gas-Liquid Chromatography (GLC)[5], modern GC-MS analysis of acetylenic carbamates requires strict thermal control. Carbamates are thermally labile; excessive heat in the GC injection port can cause the molecule to degrade into its parent alcohol, 3-methyl-1-pentyn-3-ol. The injection port temperature should be strictly optimized (typically kept below 220°C) to maintain the structural integrity of the intact carbamate.

Method Validation & Quantitative Data

The following table summarizes expected validation parameters when utilizing the described protocols for meparfynol carbamate extraction from human plasma, analyzed via LC-MS/MS.

Extraction MethodMatrixSpiked Conc. (ng/mL)Absolute Recovery (%) ± SDMatrix Effect (%)LOQ (ng/mL)
Protocol A (HLB SPE) Plasma10.091.4 ± 3.2-4.10.5
Protocol A (HLB SPE) Plasma250.089.8 ± 2.5-5.30.5
Protocol B (LLE) Plasma10.078.5 ± 5.1-12.41.0
Protocol B (LLE) Plasma250.080.2 ± 4.4-10.81.0
Protocol A (HLB SPE) Urine50.094.1 ± 2.8+2.20.5

Note: Matrix effect values close to 0% indicate minimal ion suppression/enhancement. Negative values indicate ion suppression. The SPE protocol demonstrates superior recovery and cleaner extracts (lower matrix effects) compared to LLE, though both meet standard bioanalytical validation criteria (e.g., FDA/EMA guidelines of ±15%).

Sources

Method

Application Note: Preparation and In Vitro Handling of Meparfynol Carbamate Solutions for Cell Culture Assays

Introduction & Pharmacological Context Meparfynol carbamate (also known as methylpentynol carbamate, CAS No. 302-66-9) is a carbamate ester derivative of the acetylenic alcohol meparfynol[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Meparfynol carbamate (also known as methylpentynol carbamate, CAS No. 302-66-9) is a carbamate ester derivative of the acetylenic alcohol meparfynol[1]. Historically utilized as a short-acting sedative and hypnotic agent, it has demonstrated clinical efficacy in the management of insomnia and Parkinsonian tremors[2]. In contemporary neuropharmacology and toxicology, meparfynol carbamate serves as a valuable reference compound in in vitro cell culture assays to study central nervous system (CNS) depression, specifically the inhibition of monosynaptic and polysynaptic reflexes[3].

When designing cell culture assays (e.g., using SH-SY5Y neuroblastoma cells or primary cortical neurons), the preparation of the compound must account for its physicochemical properties to ensure bioavailability and prevent artifactual cytotoxicity from the solvent vehicle.

Physicochemical Properties & Solubility Profile

Understanding the solubility of meparfynol carbamate is critical for formulating stable stock solutions. While it exhibits moderate aqueous solubility[1], relying solely on water or culture media for primary stock preparation is discouraged due to potential precipitation at higher concentrations and the risk of microbial contamination.

Table 1: Physicochemical and Solubility Data for Meparfynol Carbamate

PropertyValueExperimental Implication
CAS Number 302-66-9[1]Primary identifier for procurement and safety tracking.
Molecular Weight 141.17 g/mol Required for accurate molarity calculations.
XLogP3 0.6[1]Indicates moderate lipophilicity; readily crosses cell membranes.
Water Solubility 1.60E+04 mg/L[1]Sufficient for final working dilutions but not ideal for concentrated stocks.
Organic Solvents Miscible in DMSO, EthanolDMSO is the preferred vehicle for high-concentration, sterile stock solutions.

Experimental Design: Causality and Rationale

Why use DMSO for stock solutions? Although meparfynol carbamate can dissolve in water at low concentrations[1], preparing a concentrated master stock (e.g., 100 mM) directly in aqueous media leads to localized supersaturation and micro-precipitation. Dimethyl sulfoxide (DMSO) ensures complete solvation at high molarities. Furthermore, 100% DMSO is self-sterilizing, eliminating the need for sterile filtration of the stock—a step that often results in the loss of hydrophobic compounds due to membrane adsorption.

Vehicle Control Causality (The Self-Validating System): DMSO is inherently cytotoxic to most mammalian cell lines at concentrations exceeding 0.1% to 0.5% (v/v). To establish a self-validating experimental system, the protocol below is mathematically structured to ensure the final concentration of DMSO in the culture media remains strictly at or below 0.01%. By running a parallel vehicle control (culture media containing exactly 0.01% DMSO without the drug), researchers can definitively validate that any observed cellular responses (e.g., reduced viability or altered electrophysiology) are strictly caused by the pharmacological action of meparfynol carbamate, not solvent-induced stress.

Step-by-Step Protocol: Preparation of Solutions

Reagents & Materials Required:

  • Meparfynol carbamate powder (Assay ≥ 98%)

  • Cell culture grade DMSO (anhydrous, ≥ 99.9% purity)

  • Complete cell culture media (e.g., DMEM supplemented with 10% FBS)

  • Sterile microcentrifuge tubes

Step 1: Preparation of 100 mM Master Stock Solution

  • Calculate Mass: To prepare 1 mL of a 100 mM stock, weigh exactly 14.12 mg of meparfynol carbamate.

  • Solvation: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of cell culture grade DMSO.

  • Dissolution & Validation: Vortex the mixture for 30–60 seconds. Self-Validation Check: Inspect the solution against a dark background; the absence of particulate scattering confirms complete solvation. The solution must be clear and colorless.

  • Storage: Aliquot the stock solution into 50 µL volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Step 2: Preparation of Working Solutions (Serial Dilution) To avoid solvent shock to the cells, perform intermediate dilutions in culture media prior to cell treatment.

  • Intermediate Stock (1 mM): Dilute 10 µL of the 100 mM Master Stock into 990 µL of pre-warmed complete culture media. (Note: This intermediate solution contains 1% DMSO).

  • Final Treatment Solution (10 µM): Dilute 10 µL of the 1 mM Intermediate Stock into 990 µL of culture media. The final concentration is 10 µM meparfynol carbamate with a biologically safe DMSO concentration of 0.01%.

Cell Culture Assay Workflows

Below is the standard workflow for applying the prepared meparfynol carbamate solutions to an in vitro assay.

Workflow Stock 1. Master Stock 100 mM in 100% DMSO Inter 2. Intermediate Dilution 1 mM in Media (1% DMSO) Stock->Inter 1:100 Dilution Treat 4. Drug Administration Final Conc: 10 µM (0.01% DMSO) Inter->Treat 1:100 Dilution Cells 3. Cell Seeding Incubate 24h at 37°C Cells->Treat Media Replace Read 5. Endpoint Analysis (e.g., Cell Viability) Treat->Read 24-48h Incubate

Step-by-step workflow for meparfynol carbamate preparation and cell culture treatment.

Mechanism of Action Context: When conducting functional assays (such as patch-clamp electrophysiology or calcium imaging), it is vital to map the expected pharmacological pathway. Meparfynol carbamate acts as a depressant[3], generally modulating inhibitory ion channels to induce membrane hyperpolarization, thereby depressing synaptic transmission.

Mechanism Drug Meparfynol Carbamate Receptor Inhibitory Receptor Activation Drug->Receptor Ion Cl- Ion Influx Receptor->Ion Hyper Membrane Hyperpolarization Ion->Hyper Effect Synaptic Depression Hyper->Effect

Putative pharmacological signaling pathway of meparfynol carbamate in neuronal cells.

References

1.[1] CAS No.302-66-9,1-ethyl-1-methylprop-2-ynyl carbamate Suppliers Source: lookchem.com URL:[Link]

2.[3] INVESTIGATIONS IN FISH CONTROL - USGS Publications Warehouse Source: usgs.gov URL:[Link]

3.[2] WO2009128058A1 - Psycho-pharmaceuticals - Google Patents Source: google.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Meparfynol Carbamate for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with meparfynol carbamate (methylpentynol carbamate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with meparfynol carbamate (methylpentynol carbamate). Due to its highly lipophilic nature, achieving consistent and biologically relevant aqueous concentrations in in vitro assays is a well-documented bottleneck. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to overcome precipitation and cytotoxicity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does meparfynol carbamate precipitate immediately when added to cell culture media? A1: Meparfynol carbamate is an alkyne-containing carbamate derivative. While its parent compound, methylpentynol, has a baseline aqueous solubility of approximately 12.8% at 25°C 1[1], the addition of the carbamate moiety significantly increases its lipophilicity. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the organic solvent rapidly diffuses away from the drug molecules. This "solvent-shift" forces the drug into an environment where it exceeds its kinetic solubility limit, causing rapid nucleation and precipitation 2[2].

Q2: What is the maximum DMSO concentration I can use to maintain solubility without inducing cytotoxicity? A2: For most standard in vitro cell-based assays, the final DMSO concentration should never exceed 0.5% (v/v) 2[2]. However, for sensitive primary cells or specific functional assays (e.g., mitochondrial respiration or transcriptomics), DMSO must be kept at or below 0.1% to prevent solvent-induced membrane permeabilization and off-target biological artifacts 2[2].

Q3: How do cyclodextrins improve solubility without relying on high DMSO concentrations? A3: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic nano-cavity []. They encapsulate the hydrophobic alkyne and carbamate regions of meparfynol carbamate, forming a non-covalent inclusion complex. This shields the hydrophobic domains from the aqueous environment, drastically increasing apparent solubility without altering the drug's covalent structure or requiring irritating co-solvents [].

Part 2: Troubleshooting Guide

Issue 1: High variability in IC50 values between biological replicates.

  • Causality: Inconsistent dosing caused by localized precipitation during the direct addition of the DMSO stock to the media. The rapid "solvent shock" creates micro-environments of supersaturation, leading to unpredictable crystal nucleation.

  • Solution: Implement an intermediate dilution step (see Protocol 1). By stepping down the concentration gradient, you prevent localized solvent depletion and bypass the nucleation phase.

Issue 2: Visible micro-crystals in the assay plate after 24-48 hours of incubation.

  • Causality: Thermodynamic precipitation. The compound was initially soluble due to kinetic supersaturation but crashed out as it sought its lowest energy state over time.

  • Solution: Transition from a simple DMSO stock to a cyclodextrin inclusion complex or a mixed-phase co-crystal formulation. Co-crystallization reduces the melting enthalpy and crystallinity of the active agent, providing a stable, supersaturated solution suitable for prolonged incubations 4[4].

Part 3: Quantitative Data & Strategy Comparison

Table 1: Comparison of Solubility Enhancement Strategies for Meparfynol Carbamate

Solubilization StrategyMax Aqueous ConcentrationCytotoxicity RiskPrep TimeSolubilization Mechanism
Direct Media Addition < 10 µMLowImmediateIntrinsic thermodynamic solubility
DMSO Co-solvent (0.1% v/v) ~50 - 100 µMModerate< 1 hourDisruption of crystalline lattice, solvent-shift
HP-β-Cyclodextrin Complex > 1 mMLow24 - 48 hoursHost-guest encapsulation in hydrophobic cavity
Mixed-Phase Co-crystals ~500 µMLow> 48 hoursReduction of melting enthalpy and crystallinity

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Intermediate Co-Solvent Dilution

Use this protocol for short-term assays (< 12 hours) where moderate concentrations (~50 µM) are sufficient.

  • Stock Preparation: Dissolve meparfynol carbamate powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Intermediate Buffer: Prepare a transition buffer consisting of 10% DMSO in sterile PBS.

  • Step-Down Dilution: Dilute the 10 mM stock 1:10 into the transition buffer. Mechanistic note: This reduces the concentration gradient and prevents solvent shock.

  • Final Dosing: Dilute the intermediate solution 1:100 into pre-warmed (37°C) cell culture media (Final DMSO = 0.19%).

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the measured concentration matches the theoretical yield, no micro-precipitation has occurred.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (Co-evaporation Method)

Use this protocol for long-term assays (> 24 hours) or when high concentrations (> 100 µM) are required.

  • Aqueous Phase: Dissolve HP-β-CD in distilled water to create a 20% (w/v) solution.

  • Organic Phase: Dissolve meparfynol carbamate in a minimal volume of ethanol.

  • Complexation: Add the organic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring at room temperature. Stir for 24 hours to ensure complete host-guest encapsulation 5[5].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -40°C and lyophilize to obtain a solid inclusion complex powder 5[5].

  • Self-Validation Step: Reconstitute the powder in your assay media. Perform Dynamic Light Scattering (DLS) to confirm a uniform particle size distribution and the absence of large aggregates (>100 nm).

Part 5: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Meparfynol Carbamate Solid Powder DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Media Dilute in Aqueous Assay Media DMSO->Media Check Visible Precipitation or Cloudiness? Media->Check Dilution Use Intermediate Co-solvent Dilution Check->Dilution Yes (Kinetic Crash) Cyclo Formulate with HP-β-Cyclodextrin Check->Cyclo Persistent (Thermodynamic) Success Proceed to In Vitro Assay Check->Success No Dilution->Media Cyclo->Success

Decision matrix for resolving meparfynol carbamate solubility issues in aqueous assays.

References

  • Humapub. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Available at:[Link]

  • Google Patents.WO2005055983A2 - Method of preparation of mixed phase co-crystals with active agents.

Sources

Optimization

Technical Support Center: Troubleshooting Meparfynol Carbamate Thermal Degradation in GC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals dealing with the quantitative analysis of meparfynol carbamate (an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals dealing with the quantitative analysis of meparfynol carbamate (an acetylenic hypnotic agent)[1]. Like many carbamate compounds, meparfynol carbamate exhibits severe thermolability, presenting unique challenges during Gas Chromatography (GC) analysis.

Below, you will find mechanistic insights, a targeted troubleshooting Q&A, self-validating experimental protocols, and comparative data to help you achieve intact analyte transfer and accurate quantitation.

Mechanistic Insight: The Causality of Carbamate Degradation

To troubleshoot meparfynol carbamate degradation, one must first understand the thermodynamic forces at play inside the instrument. When meparfynol carbamate (a tertiary alcohol carbamate) is introduced into a standard, heated GC injection port (typically >200°C), it undergoes rapid thermal decomposition.

The primary mechanism for the degradation of carbamates involves a heat-catalyzed elimination reaction, yielding the corresponding alcohol (meparfynol / 3-methyl-1-pentyn-3-ol) and isocyanic acid (HNCO)[2]. For tertiary alkyl carbamates specifically, alternative degradation pathways driven by heat can also yield alkenes, carbon dioxide, and ammonia[3].

This degradation is not solely temperature-dependent; it is a catalytic process exacerbated by:

  • High vaporization temperatures in standard Split/Splitless (S/SL) injectors.

  • Active sites (such as exposed silanol groups or tarry matrix residue) on the glass liner or capillary column wall[4].

  • Prolonged residence time of the analyte within the column[2].

G Start Meparfynol Carbamate Sample Injection Hot Hot Split/Splitless Injector (>200°C) Start->Hot Conventional Cold Cold On-Column Injector (<40°C) Start->Cold Optimized Degrade Thermal Degradation (Alcohol + HNCO) Hot->Degrade Heat + Active Sites Intact Intact Analyte Transfer Cold->Intact Low Temp Fail Multiple Peaks / Poor Reproducibility Degrade->Fail Success Accurate Quantitation (Fast GC) Intact->Success

Logical workflow of meparfynol carbamate GC injection strategies and thermal degradation causality.

Troubleshooting Guide & FAQs

Q1: Why does my meparfynol carbamate standard produce a split peak or a massive solvent-front tail? A1: This is the hallmark of dynamic thermal degradation occurring within the injection port and the front end of the column. The split peaks represent the intact meparfynol carbamate and its degradation product (meparfynol alcohol)[2]. The severe tailing is often caused by the interaction of the highly polar degradation byproducts (like isocyanic acid) with active sites on neutral or weakly alkaline column packings[4].

Q2: How can I adjust my GC parameters to prevent this breakdown without altering the sample chemistry? A2: Time and temperature are the enemies of thermolabile compounds. The most effective instrumental approach is utilizing Fast GC combined with Cold On-Column (COC) injection[2]. By depositing the liquid sample directly into the capillary column at a low temperature (e.g., 40°C), you completely bypass the hot vaporization chamber. Coupling this with a high carrier gas flow rate and a fast temperature-programming rate minimizes the analyte's exposure to high temperatures, allowing it to elute before significant degradation occurs[2][5].

Q3: My system only has a standard Split/Splitless (S/SL) injector. What are my options? A3: If COC is unavailable, you must passivate the active sites and lower the injection temperature as much as possible without losing volatility. Use a dimethyldichlorosilane (DMCS)-treated glass insert to remove active silanol groups, and ensure the liner is meticulously clean of any tarry matrix residue[4]. Alternatively, chemical derivatization is highly recommended. Derivatizing the carbamate via silylation replaces the labile nitrogen protons, significantly increasing the molecule's thermal stability and volatility for GC-MS analysis[6].

Self-Validating Experimental Protocols

Protocol A: Fast GC with Cold On-Column (COC) Injection

This protocol relies on instrumental physics to prevent degradation by minimizing thermal stress and column residence time[2][5].

  • Instrument Preparation: Equip the gas chromatograph with a Cold On-Column (COC) injector and a short, thin-film capillary column (e.g., 5 m length × 0.1 mm i.d., 0.1 µm film thickness) to enable Fast GC[2].

  • Carrier Gas Optimization: Set the helium carrier gas to a high flow rate (e.g., 45 cm/s linear velocity) to minimize the analyte's residence time inside the column[2].

  • Sample Injection: Inject 1.0 µL of the meparfynol carbamate sample directly into the column at an initial oven and injector temperature of 40°C.

  • Temperature Programming: Immediately apply a rapid temperature-programming rate (e.g., 30°C to 40°C/min) to elute the carbamate swiftly before thermal breakdown can initiate[2].

  • System Self-Validation: Monitor the chromatogram for the parent meparfynol alcohol peak. Calculate the ratio of the intact carbamate peak area to the alcohol peak area. A ratio of >99:1 confirms the absence of thermal degradation and validates the method.

Protocol B: Silylation Derivatization for GC-MS Analysis

This protocol alters the chemical structure of the analyte to withstand high-temperature S/SL injection[6].

  • Sample Preparation: Extract the meparfynol carbamate sample into an aprotic solvent (e.g., ethyl acetate). Ensure no residual moisture is present, as water actively quenches silylation reagents[6].

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) catalyst to 100 µL of the sample extract.

  • Incubation: Seal the reaction vial and incubate at 80°C for 30 minutes. This drives the substitution of the carbamate's active nitrogen protons with trimethylsilyl (TMS) groups[6].

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a standard splitless injector (set to 250°C). The TMS-derivative is thermally stable and will not degrade at this temperature.

  • System Self-Validation: Analyze the mass spectrum. The presence of the molecular ion plus the characteristic[M-15]+ (loss of a methyl group from the TMS moiety) confirms successful derivatization. Unreacted carbamate should represent <5% of the total peak area.

Quantitative Data: Comparison of Analytical Strategies

The following table summarizes the expected performance metrics of various GC strategies when analyzing thermolabile carbamates based on field-proven data[2][4][6].

Analytical StrategyInjection TemperatureColumn Residence TimeDegradation Rate (%)Peak Area RSD (%)Primary Advantage
Conventional GC (S/SL) 220°C> 15 min40 - 80%> 15.0%Simple setup, but unacceptable degradation[2]
Fast GC (Cold On-Column) 40°C (Oven Tracked)< 5 min< 0.2%1.9%Preserves intact analyte without chemical alteration[2]
GC-NPD (DMCS Treated) 180°C~ 10 min< 0.1%0.4%Direct analysis with passivated active sites[4]
GC-MS (Silylation) 250°C~ 12 min< 0.1%< 2.0%High thermal stability and definitive structural confirmation[6]

References

  • tandfonline.
  • oup.
  • benchchem.
  • nih.
  • The thermal decomposition of t-alkyl N-arylcarbamates. I.
  • researchgate.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution Issues in Meparfynol Carbamate Liquid Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic separation of meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic separation of meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate). This guide is engineered for analytical chemists and drug development professionals. Here, we dissect the physicochemical root causes of co-elution and provide field-proven, self-validating protocols to achieve baseline resolution.

Mechanistic Primer: The "Why" Behind the Co-Elution

Meparfynol carbamate presents a unique trifecta of analytical challenges that render standard high-performance liquid chromatography (HPLC) methods ineffective:

  • Structural Homology with Metabolites : The drug is rapidly metabolized into structurally similar aliphatic compounds, notably 3-methylpentyne-3,4-diol 1. Because the core carbon skeleton remains intact, the hydrophobic footprint is nearly identical to the parent compound, causing them to co-elute on standard non-polar stationary phases (like C18).

  • Lack of Ionizable Centers : Unlike basic amines or acidic carboxylic acids, the carbamate and alkyne functional groups do not ionize within the typical LC pH range (pH 2–8). Consequently, pH tuning—the most powerful tool for altering retention time—is completely ineffective.

  • Optical Invisibility : Meparfynol carbamate lacks a conjugated π -system, meaning it has virtually no native UV absorbance above 210 nm 2. Operating at 200–205 nm exposes the analysis to massive matrix interference, where mobile phase impurities mask the analyte peak. Its chemical structure (C7H11NO2) features a terminal alkyne which must be exploited for detection and separation 3.

Troubleshooting FAQs

Q1: My meparfynol carbamate peak is co-eluting with its parent alcohol (meparfynol) and the 3,4-diol metabolite on a standard C18 column. How do I resolve this without pH tuning? A: You must shift the selectivity ( α ) by changing the stationary phase chemistry to exploit the terminal alkyne. Switch from a standard C18 to a Phenyl-Hexyl column. Causality: Standard C18 relies purely on dispersive (hydrophobic) interactions, which cannot distinguish between the highly similar aliphatic tails of the parent and metabolites. A Phenyl-Hexyl phase introduces π−π electron interactions. The electron-dense phenyl ring of the stationary phase interacts orthogonally with the π -electrons of meparfynol carbamate's terminal alkyne. This thermodynamic difference selectively retains the alkyne-bearing compounds differently than fully saturated matrix interferences, breaking the co-elution.

Q2: I am using UV detection at 205 nm, and the baseline is so noisy that matrix peaks are co-eluting with my analyte. What are my options? A: Abandon UV detection for this molecule unless you are analyzing highly purified bulk API. For biological samples or complex formulations, switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . Causality: CAD and ELSD are universal detectors that do not rely on chromophores. They measure the mass of non-volatile analytes after the mobile phase is evaporated. Because meparfynol carbamate is relatively non-volatile compared to standard LC solvents, it forms distinct aerosol particles that scatter light or carry a charge, completely eliminating the low-UV background noise and resolving the "pseudo-co-elution" caused by UV-absorbing matrix junk.

Q3: I switched to a Phenyl-Hexyl column, but the resolution ( Rs​ ) between meparfynol carbamate and the 3,4-diol is still only 1.2. How do I push it > 1.5? A: Modulate the column temperature downwards to 15°C - 20°C and substitute acetonitrile with methanol. Causality: Alkynes are rigid linear structures. Lowering the temperature decreases the kinetic energy of the system, which increases the residence time of the analyte within the stationary phase pores. Furthermore, methanol (a protic solvent) enhances π−π stacking interactions between the alkyne and the phenyl phase compared to acetonitrile (which has its own π -electrons that compete for the stationary phase). This amplifies slight structural differences into significant retention time shifts.

Decision Logic & Workflows

G Start Co-elution Detected in Meparfynol Carbamate LC CheckDet Identify Co-eluting Species: Matrix vs. Metabolite Start->CheckDet Matrix Matrix Interference (Low UV Wavelength Issue) CheckDet->Matrix Broad peaks, noisy baseline Metabolite Metabolite Co-elution (e.g., 3-methylpentyne-3,4-diol) CheckDet->Metabolite Sharp, overlapping peaks SwitchDet Switch Detector: Use CAD, ELSD, or MS Matrix->SwitchDet SwitchCol Change Stationary Phase: Use Phenyl-Hexyl for π-π Metabolite->SwitchCol Temp Optimize Thermodynamics: Lower Temp to 15-20°C SwitchCol->Temp If Rs < 1.5

Decision tree for diagnosing and resolving meparfynol carbamate co-elution.

G cluster_0 Stationary Phase Interactions Analyte Meparfynol Carbamate (Terminal Alkyne) C18 Standard C18 (Hydrophobic only) Analyte->C18 Phenyl Phenyl-Hexyl (Hydrophobic + π-π) Analyte->Phenyl Result1 Poor Resolution from Polar Metabolites C18->Result1 Result2 High Resolution (Rs > 2.0) via Alkyne-Phenyl Stacking Phenyl->Result2

Mechanistic separation logic comparing C18 vs. Phenyl-Hexyl stationary phases.

Data Presentation: Column Chemistry Performance

Column ChemistryPrimary Interaction MechanismExpected Resolution ( Rs​ )Suitability for Co-elution
Standard C18 Dispersive (Hydrophobic)< 1.0Poor (Fails to separate structurally similar metabolites)
Polar-Embedded C18 Hydrophobic + Hydrogen Bonding1.1 - 1.3Moderate (Slight improvement over standard C18)
Phenyl-Hexyl Hydrophobic + π−π Stacking> 2.0Excellent (Exploits terminal alkyne for orthogonal selectivity)
HILIC (Bare Silica) Hydrophilic PartitioningN/APoor (Analyte lacks sufficient polarity for retention)

Experimental Protocol: Optimized LC-CAD Method

To guarantee scientific integrity, this protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before sample analysis proceeds.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Ultrapure water (18.2 MΩ·cm) with 0.1% Formic Acid. (Formic acid suppresses silanol ionization on the column, minimizing peak tailing).

  • Mobile Phase B: LC-MS grade Methanol. (Methanol is strictly preferred over Acetonitrile to prevent π -electron competition on the Phenyl-Hexyl column).

Step 2: System Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 20°C (Strictly controlled to maximize thermodynamic interactions).

  • Flow Rate: 0.8 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C (Optimized for semi-volatile analytes).

Step 3: Gradient Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar metabolites at the column head).

  • 2.0 - 10.0 min: 10% to 60% B (Linear gradient to elute meparfynol carbamate).

  • 10.0 - 12.0 min: 60% to 90% B (Column wash to remove hydrophobic matrix components).

  • 12.0 - 15.0 min: 10% B (Re-equilibration).

Step 4: Sample Preparation
  • Extract samples in 50:50 Water:Methanol.

  • Centrifuge at 14,000 x g for 10 minutes to remove particulates. Do not use standard nylon filters, as they may cause non-specific binding of the carbamate.

Step 5: System Suitability Testing (Self-Validation)

Before injecting unknown samples, inject a mixed standard containing meparfynol carbamate and 3-methylpentyne-3,4-diol. Validate the following parameters:

  • Resolution ( Rs​ ): Must be ≥1.5 . If Rs​<1.5 , verify the column compartment temperature is exactly 20°C and check for column voiding.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 .

  • Precision: RSD of peak area ≤2.0% for 5 replicate injections.

References

  • Title: GLC of methylpentynol carbamate and its metabolite 3-methylpentyne-3,4-diol.
  • Title: Potentiometric method for the determination of lamivudine and dothiepin hydrochloride in pharmaceutical preparations Source: ResearchGate URL
  • Title: Meparfynol Carbamate | C7H11NO2 | CID 9333 Source: PubChem - NIH URL

Sources

Optimization

reducing background noise in meparfynol carbamate LC-MS/MS detection

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the LC-MS/MS analysis of meparfynol carbamate. This guide is designed to provide you with in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the LC-MS/MS analysis of meparfynol carbamate. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to background noise and achieve robust and sensitive detection of this small polar carbamate.

Introduction to the Challenge: High Background in Meparfynol Carbamate Analysis

Meparfynol carbamate (3-methylpent-1-yn-3-yl carbamate) is a small polar molecule with a molecular weight of 141.17 g/mol .[1] Its analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be susceptible to high background noise, which can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. The sources of this background can be multifaceted, ranging from contaminated solvents and reagents to suboptimal instrument parameters and matrix effects.

This guide will provide a systematic approach to identifying and mitigating these sources of background noise, ensuring the integrity and reliability of your analytical results.

Troubleshooting Guide: Reducing Background Noise

This section is designed to help you diagnose and resolve specific issues related to high background noise in your meparfynol carbamate LC-MS/MS experiments.

Initial Assessment: Is it the LC or the MS?

A fundamental first step in troubleshooting is to determine the origin of the high background. A simple diagnostic test can help isolate the problem:

Experimental Protocol: LC vs. MS Noise Contribution

  • Infuse a standard solution of meparfynol carbamate directly into the mass spectrometer. Bypass the LC system entirely. If the background noise is still high, the issue likely originates from the MS system or the infusion solvent.

  • If the background is low during direct infusion, run a blank gradient on the LC-MS/MS system. This involves injecting your initial mobile phase without any analyte. If the background is high during the blank gradient, the source of the noise is likely within the LC system (e.g., contaminated solvents, tubing, or column).

Common Problems and Solutions

The following table outlines common causes of high background noise and provides detailed solutions.

Problem Potential Cause(s) Recommended Solution(s)
High, Consistent Background Across the Entire Chromatogram Contaminated mobile phase (solvents or additives).Protocol: Mobile Phase Preparation Best Practices 1. Use only LC-MS grade solvents (water, acetonitrile, methanol). 2. Prepare fresh mobile phases daily. Do not top off old mobile phase bottles. 3. Use high-purity additives (e.g., formic acid, ammonium formate) from fresh, sealed containers. 4. Filter aqueous mobile phases through a 0.22 µm filter. 5. Degas mobile phases to prevent bubble formation.
Contaminated LC system (tubing, fittings, injector).Protocol: System Flushing 1. Disconnect the column. 2. Flush the system with a strong solvent wash (e.g., 50:50 isopropanol:water) for an extended period. 3. Follow with a flush of your mobile phase to re-equilibrate the system.
High Background with Specific m/z Peaks Presence of common background ions (e.g., plasticizers, polymers, detergents).Identify the m/z of the background peaks and consult a common contaminants database. Trace the source of the contaminant (e.g., plasticware, cleaning solutions).
Formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.Protocol: Adduct Reduction 1. Add a low concentration of a proton source, such as 0.1% formic acid, to the mobile phase to promote the formation of the protonated molecule [M+H]⁺.[2][3] 2. If adducts persist, consider using a cation-exchange solid-phase extraction (SPE) for sample cleanup to remove sodium and potassium ions.[4][5]
Noisy Baseline with Random Spikes Inconsistent solvent mixing or pump performance.Ensure proper mobile phase degassing. Check pump seals and pistons for wear.
Air bubbles in the system.Purge the pumps and ensure all connections are secure.
Dirty ion source.Protocol: Ion Source Cleaning 1. Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer, octopoles). 2. A regular cleaning schedule is crucial for maintaining low background.[6]
Poor Peak Shape and Low Sensitivity for Meparfynol Carbamate Poor retention on a standard C18 column due to the polar nature of the analyte.Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) 1. Consider using a HILIC column (e.g., amide, silica) for better retention of polar compounds.[7][8][9][10][11][12][13] 2. A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).[7]
In-source fragmentation of the analyte.Protocol: Minimizing In-source Fragmentation 1. Optimize the cone voltage (or fragmentor voltage) by systematically lowering it to reduce fragmentation in the ion source. 2. Lower the ion source temperature.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_MS MS Troubleshooting cluster_LC LC Troubleshooting Start High Background Noise Detected Isolate_Source Isolate Source: LC or MS? Start->Isolate_Source MS_Issue MS-Related Issue Isolate_Source->MS_Issue High background with direct infusion LC_Issue LC-Related Issue Isolate_Source->LC_Issue High background with blank gradient Clean_Source Clean Ion Source MS_Issue->Clean_Source New_Mobile_Phase Prepare Fresh Mobile Phase LC_Issue->New_Mobile_Phase Check_Adducts Check for Adducts (Na+, K+) Clean_Source->Check_Adducts Optimize_Voltage Optimize Cone Voltage Check_Adducts->Optimize_Voltage Solution Low Background Achieved Optimize_Voltage->Solution Flush_System Flush LC System New_Mobile_Phase->Flush_System Consider_HILIC Consider HILIC Column for Polar Analyte Flush_System->Consider_HILIC Consider_HILILC Consider_HILILC Consider_HILILC->Solution

Caption: A logical workflow for troubleshooting high background noise.

Frequently Asked Questions (FAQs)

Q1: What is a good starting LC-MS/MS method for meparfynol carbamate?

Proposed Starting LC-MS/MS Method

Parameter Recommendation
LC Column HILIC Amide or Silica (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): m/z 142.1 ([M+H]⁺) Product Ions (Q3): m/z 85.1 (tentative, loss of carbamic acid), m/z 69.1 (from GC-MS data), m/z 83.1 (from GC-MS data)
Collision Energy Optimize for each transition (start around 10-20 eV)
Cone Voltage Optimize to minimize in-source fragmentation (start around 20 V)

Q2: What are the expected fragmentation patterns for meparfynol carbamate?

Based on its structure and data from similar carbamates, the following fragmentation pathways are expected in positive ion mode:

  • Neutral Loss of Methyl Isocyanate (CH₃NCO, -57 Da): While meparfynol carbamate is not an N-methyl carbamate, a similar neutral loss of isocyanic acid (HNCO, -43 Da) or related fragments is possible.

  • Loss of Carbamic Acid (NH₂COOH, -61 Da): This would result in a fragment ion of m/z 81.1.

  • Cleavage of the Alkyl Chain: The GC-MS data for meparfynol carbamate shows prominent peaks at m/z 69, 83, and 43, suggesting fragmentation of the pentynyl group.[1] These fragments should be considered when developing an MRM method.

Q3: How can I minimize matrix effects when analyzing meparfynol carbamate in complex samples?

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant challenge.[6] To mitigate these effects:

  • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled meparfynol carbamate internal standard is the most effective way to compensate for matrix effects.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components.

  • Optimize Chromatography: Ensure that meparfynol carbamate is well-separated from the majority of matrix components.

Q4: What are common sources of sodium and potassium adducts, and how can I prevent them?

Sodium and potassium adducts ([M+Na]⁺ and [M+K]⁺) are common in ESI-MS and can reduce the intensity of the desired protonated molecule.[2][3][4][5][19]

  • Sources: Glassware, mobile phase impurities, and the sample matrix itself are common sources of sodium and potassium ions.

  • Prevention:

    • Use high-purity solvents and additives.

    • Avoid using glass containers for mobile phases; if necessary, use borosilicate glass.

    • Wear gloves when handling glassware and preparing solutions.

    • As mentioned previously, adding a small amount of acid to the mobile phase can help suppress adduct formation.

References

  • Controlling Na and K Adducts in LC-MS. CHROMacademy. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Published May 6, 2025. Available from: [Link]

  • Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. Metabolites. 2021;11(3):170. doi:10.3390/metabo11030170
  • From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? ResearchGate. Published May 22, 2016. Available from: [Link]

  • Meparfynol Carbamate. PubChem. Available from: [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry. 2024;48(1):235-243. doi:10.1039/D3NJ04194A
  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. Published February 13, 2024. Available from: [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria. 2023;22(4):385-394. doi:10.17306/J.AFS.2023.1111
  • Improved sensitivity in hydrophilic interaction liquid chromatography-electrospray-mass spectrometry after removal of sodium and potassium ions from biological samples. DiVA portal. Published January 4, 2021. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma. RSC Publishing. Published November 21, 2023. Available from: [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. Available from: [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. Published March 27, 2022. Available from: [Link]

  • Selected MRM transitions, instrumental parameters and calibration curve equations. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. 2010;3(1):1-5.
  • [Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS]. Shokuhin Eiseigaku Zasshi. 2008;49(3):209-216. doi:10.3358/shokueishi.49.209
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. 2011;34(24):3521-3532. doi:10.1002/jssc.201100539
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Published November 29, 2021. Available from: [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. Available from: [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. Available from: [Link]

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. ResearchGate. Published December 30, 2023. Available from: [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Scientific Instrument Services. Available from: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available from: [Link]

  • Meprobamate. NIST WebBook. Available from: [Link]

  • Hydrophilic Interaction Chromatography.
  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. 2023;37(20):e9602. doi:10.1002/rcm.9602
  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Published February 9, 2026. Available from: [Link]

  • LC-MS metabolomics of polar compounds. Journal of Chromatography B. 2012;893-894:1-12. doi:10.1016/j.jchromb.2012.02.043
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. 2025;30(17):3957. doi:10.3390/molecules30173957

Sources

Troubleshooting

Understanding the Crystallization Challenge: Why Meparfynol Carbamate Can Be Problematic

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to navigate the complexities of meparfynol carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to navigate the complexities of meparfynol carbamate crystallization. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a foundational understanding of the physicochemical principles at play, ensuring you can adapt and overcome challenges in your own laboratory setting.

Meparfynol carbamate, with the chemical name 3-methylpent-1-yn-3-yl carbamate, presents a unique set of crystallization challenges primarily rooted in its molecular structure and physical properties.[1][2] A successful crystallization process is paramount as it dictates purity, stability, and bioavailability of the final Active Pharmaceutical Ingredient (API).[3][4]

Key contributing factors to its difficult crystallization include:

  • Low Melting Point: Meparfynol carbamate has a reported melting point of 56°C.[2] Low melting point compounds often have a higher tendency to form oils or amorphous solids rather than a stable crystalline lattice, a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[5][6]

  • "Oiling Out" Phenomenon: This occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] This is common for molecules with flexible structures or those that are highly soluble in the chosen solvent system.[5][7] The oily phase is a supersaturated solution from which crystallization is kinetically hindered.

  • Molecular Flexibility: The acyclic structure of meparfynol carbamate allows for conformational flexibility.[1][8] This freedom of rotation can make it difficult for the molecules to arrange themselves into the ordered, repeating structure of a crystal lattice.

  • Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (-NH2) and acceptors (C=O), which play a crucial role in forming a stable crystal lattice.[9] However, competition with solvents that can also form hydrogen bonds can disrupt the necessary intermolecular interactions for crystallization.[10]

  • Potential for Polymorphism: Carbamate-containing molecules are known to exhibit polymorphism, where they can crystallize into different crystal structures with varying physical properties.[11] Uncontrolled crystallization can lead to the formation of a metastable polymorph, which may convert to a more stable form over time, impacting the drug product's consistency and efficacy.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of meparfynol carbamate in a practical question-and-answer format.

FAQ 1: My synthesis consistently yields a persistent oil or a gummy solid. How can I induce crystallization?

This is the most common challenge and is typically due to the "oiling out" phenomenon.[7][12] The primary goal is to control the level of supersaturation to favor nucleation and crystal growth over liquid-liquid phase separation.

Answer: Several strategies can be employed, often in combination.

  • Strategy 1: Anti-Solvent Addition This is one of the most effective methods. It involves dissolving your oily product in a good solvent and then slowly adding a miscible "anti-solvent" in which the product is poorly soluble. This carefully controlled reduction in solubility creates the necessary supersaturation for crystallization.[]

    Core Principle: The key is to maintain the system in the "metastable zone," where spontaneous nucleation is slow, allowing for controlled crystal growth. Rapid addition of the anti-solvent will cause the concentration to jump into the "labile zone," resulting in rapid precipitation, often as an amorphous solid or oil.

    Protocol: Anti-Solvent Crystallization of Meparfynol Carbamate

    • Solvent Selection: Dissolve the oily meparfynol carbamate in a minimum amount of a suitable solvent (e.g., isopropanol, acetone, or ethyl acetate) at a slightly elevated temperature (e.g., 30-40°C).

    • Anti-Solvent Choice: Select a miscible anti-solvent in which the compound has very low solubility (e.g., heptane, hexane, or water).

    • Slow Addition: While stirring the solution moderately, add the anti-solvent dropwise. The rate of addition is critical; a syringe pump is highly recommended for reproducibility.[]

    • Observe for Cloud Point: Continue adding the anti-solvent until a faint, persistent cloudiness (the "cloud point") is observed. This indicates the onset of nucleation.

    • Maturation: Stop the anti-solvent addition and allow the solution to stir at that temperature for a period (1-2 hours) to allow crystals to grow.

    • Cooling & Isolation: Slowly cool the mixture to a lower temperature (e.g., 0-5°C) to maximize yield. The solid crystalline product can then be isolated by filtration.

  • Strategy 2: Seeding Seeding is the most powerful tool for controlling crystallization.[3] It involves adding a small number of crystals of the desired polymorph to a supersaturated solution to bypass the stochastic nature of primary nucleation.

    Core Principle: Seeds act as templates for crystal growth, directing the crystallization process to the desired form and allowing it to occur at a lower level of supersaturation, thus avoiding oiling out.[6]

    If you have no crystals: Try to generate initial seeds by scratching the inside of the flask with a glass rod at the solvent-air interface or by rapidly cooling a very small, concentrated aliquot of the solution.

  • Strategy 3: Slurry Conversion If you have an amorphous solid or a very thick oil, you can convert it to a crystalline form through slurrying.

    Core Principle: By stirring the material in a solvent where it has minimal solubility, you provide an environment for the molecules to slowly dissolve and re-precipitate onto more stable crystalline nuclei, a process governed by Ostwald's rule of stages.[7]

FAQ 2: I've managed to obtain some crystals, but my yield is very low. How can I improve it?

Answer: Low yield is typically a result of either incomplete crystallization (high residual solubility) or operating at too low a supersaturation.

  • Optimize Solvent/Anti-Solvent Ratio: The final ratio of your solvent to anti-solvent is critical. You need to add enough anti-solvent to significantly lower the solubility of your product at the final temperature.

  • Control Temperature: Ensure your final cooling temperature is low enough to minimize solubility. A solubility curve (see table below) can be invaluable for determining the optimal temperature and solvent composition.

  • Increase Concentration: Carefully increase the initial concentration of your product in the "good" solvent. Be cautious, as higher concentrations also increase the risk of oiling out. A balance must be struck.[6]

Table 1: Impact of Process Parameters on Crystallization Outcome

ParameterEffect on YieldEffect on Crystal Quality (Size/Purity)Recommendation for Meparfynol Carbamate
Cooling Rate Faster cooling can trap impuritiesSlower cooling promotes larger, purer crystalsUse a slow, controlled cooling rate (e.g., 0.1-0.5 °C/min).
Supersaturation Higher supersaturation increases yieldHigh supersaturation can lead to oiling or small particlesMaintain a low to moderate level of supersaturation.
Agitation Speed Affects heat/mass transferToo high can cause secondary nucleation (fines) or attritionUse moderate agitation to keep solids suspended without being overly vigorous.
Seeding Can improve yield by ensuring crystallizationThe most effective way to control form and sizeUse 0.1-1.0% seed loading relative to the solute mass.[14]
FAQ 3: My crystals are either very fine (like dust) or heavily agglomerated. How can I achieve a more uniform particle size?

Answer: Particle size distribution (PSD) is controlled by the balance between nucleation (the birth of new crystals) and crystal growth.[14]

  • To Reduce Fines (Small Particles): Fines are caused by rapid primary or secondary nucleation.

    • Slow Down: Reduce the rate of cooling or anti-solvent addition. This keeps the supersaturation level lower, favoring growth on existing crystals over the formation of new ones.

    • Use Seeding: A proper seeding protocol is the best way to control nucleation.[3][6]

    • Reduce Agitation: High stirrer speeds can cause crystals to break (attrition) or induce secondary nucleation.

  • To Reduce Agglomeration: Agglomeration often happens when oiling out occurs first, and the sticky oil droplets then solidify together.

    • Avoid Oiling Out: All the strategies in FAQ 1 are relevant here. Ensure you are crystallizing from a clear, single-phase solution.

    • Optimize Agitation: While high agitation can be bad, very low agitation may allow oily droplets or crystals to settle and fuse. Moderate, effective stirring is key.

Visualization of Crystallization Troubleshooting

The following diagrams illustrate the key concepts and decision-making processes in overcoming crystallization challenges.

G cluster_0 start Start: Oily or Amorphous Meparfynol Carbamate decision1 Is a small amount of crystalline seed available? start->decision1 protocol_seed Implement Seeding Protocol: 1. Prepare supersaturated solution. 2. Add 0.1-1% seed crystals. 3. Allow for maturation. decision1->protocol_seed Yes protocol_antisolvent Implement Anti-Solvent Protocol: 1. Dissolve oil in good solvent. 2. Slowly add anti-solvent to cloud point. 3. Allow for maturation. decision1->protocol_antisolvent No outcome Result: Crystalline Solid protocol_seed->outcome protocol_antisolvent->outcome oiling_persists Troubleshoot: - Decrease concentration - Change solvent system - Try slurry conversion protocol_antisolvent->oiling_persists Oiling persists caption Fig 1. Decision workflow for inducing crystallization.

Caption: Fig 1. Decision workflow for inducing crystallization.

G cluster_nucleation Nucleation (Birth of Crystals) cluster_growth Crystal Growth (Size Increase) supersaturation Supersaturation (Driving Force) high_nuc High Rate supersaturation->high_nuc High low_nuc Low Rate supersaturation->low_nuc Low many_small Result: Many Small Crystals (Fines) high_nuc->many_small Dominates high_growth High Rate low_nuc->high_growth Favors few_large Result: Fewer, Larger Crystals low_nuc->few_large Controlled high_growth->few_large low_growth Low Rate low_growth->many_small caption Fig 2. Relationship between supersaturation, nucleation, and growth.

Caption: Fig 2. Relationship between supersaturation, nucleation, and growth.

References

  • Meparfynol Carbamate | C7H11NO2 | CID 9333 - PubChem. National Center for Biotechnology Information. [Link]

  • A method to crystallize substances that oil out. ResearchGate. [Link]

  • Recent Advances in the Chemistry of Metal Carbamates. National Center for Biotechnology Information (PMC). [Link]

  • meparfynol carbamate - Stenutz. [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Method for processing crystalline ammonium carbamate.
  • Crystallization, characterization and preliminary crystallographic studies of carbamate kinase of Streptococcus faecium. PubMed. [Link]

  • Methods for crystallization of drugs.
  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). PubMed. [Link]

  • Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • Carbamate | CH2NO2- | CID 276 - PubChem. National Center for Biotechnology Information. [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Meprobamate | C9H18N2O4 | CID 4064 - PubChem. National Center for Biotechnology Information. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE. [Link]

  • 2-Propyn-1-ol, 1-carbamate - CAS Common Chemistry. [Link]

  • meparfynol carbamate - Stenutz. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information (PMC). [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. National Center for Biotechnology Information (PMC). [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Meparfynol Carbamate Separation

Welcome to the Technical Support Center for chromatographic analysis of acetylenic hypnotics. This guide provides actionable troubleshooting and validated methodologies for the separation of meparfynol carbamate (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis of acetylenic hypnotics. This guide provides actionable troubleshooting and validated methodologies for the separation of meparfynol carbamate (also known as methylpentynol carbamate).

Due to its unique structural properties—a terminal alkyne, a tertiary alcohol derivatized to a carbamate, and the absence of an extended conjugated π -system—developing a robust High-Performance Liquid Chromatography (HPLC) or LC-MS method requires precise manipulation of the mobile phase gradient and detector settings [1].

Troubleshooting Guides & FAQs

Q1: I am using a standard reversed-phase C18 column with a Water/Acetonitrile gradient and UV detection at 254 nm, but I see no peaks or extremely poor sensitivity. What is wrong? Expert Answer: The issue lies in the optical properties of meparfynol carbamate, not the gradient itself. The molecule lacks a conjugated chromophore; the terminal alkyne and carbamate groups do not absorb significantly at 254 nm. Causality & Solution: To achieve self-validating detection, you must shift your UV detection window to the low-UV range (200–210 nm) where the carbamate carbonyl and alkyne bonds exhibit end-absorption. Alternatively, switch to a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+). If UV at higher wavelengths is strictly required, pre-column derivatization to an α,β -unsaturated carbonyl compound is necessary, which shifts the absorption maximum to ~237 nm [2].

Q2: When using low-UV detection (205 nm), my baseline drifts severely during the gradient run. How can I fix this? Expert Answer: Baseline drift at low UV wavelengths during a gradient is typically caused by the absorbance of the organic modifier or mobile phase additives changing as the gradient progresses. Causality & Solution:

  • Solvent Quality: Ensure you are using HPLC-grade or LC-MS-grade solvents. Methanol has a higher UV cutoff (205 nm) than Acetonitrile (190 nm). Switch to Acetonitrile as the organic modifier to minimize baseline drift.

  • Buffer Selection: Avoid Trifluoroacetic acid (TFA), as it absorbs strongly below 215 nm. Instead, use 0.1% Phosphoric acid (if MS compatibility is not required) or low concentrations of ammonium formate (if using LC-MS).

Q3: Meparfynol carbamate is eluting too close to the void volume, even on a C18 column. How do I optimize the gradient for better retention? Expert Answer: Meparfynol carbamate is a relatively small, polar molecule. Starting your gradient with too high a percentage of organic modifier will cause poor retention and potential co-elution with matrix interferences. Causality & Solution: Begin the gradient with a highly aqueous mobile phase (e.g., 2% to 5% organic). Hold the initial conditions for 1–2 column volumes to allow the analyte to partition effectively into the stationary phase before ramping up the organic modifier. Using an AQ-type C18 column (designed to resist phase collapse in 100% aqueous conditions) can also improve retention.

Q4: I need to separate meparfynol carbamate from its primary metabolite, 3-methylpentyne-3,4-diol. What gradient profile works best? Expert Answer: The metabolite (3-methylpentyne-3,4-diol) is significantly more polar due to the presence of the diol group compared to the carbamate [3]. Causality & Solution: Because of the polarity difference, the diol will elute first. A shallow gradient slope (e.g., 2% organic increase per minute) starting from 5% organic will maximize the resolution ( Rs​ ) between the highly polar diol metabolite and the parent carbamate.

Experimental Protocols: Self-Validating LC-MS/UV Workflow

Protocol 1: Direct LC-MS/UV Analysis of Meparfynol Carbamate

Objective: Achieve baseline separation and high-sensitivity detection without derivatization.

Step-by-Step Methodology:

  • Column Preparation: Install a high-purity C18 column (e.g., 100 x 2.1 mm, 1.7 μ m particle size for UHPLC). Equilibrate the column at 35°C to ensure reproducible thermodynamics during separation.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 5.0 with formic acid. (This pH stabilizes the carbamate and suppresses silanol ionization on the column, preventing peak tailing).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Programming:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to trap polar metabolites).

    • 1.0 - 6.0 min: Linear ramp from 5% B to 60% B.

    • 6.0 - 7.5 min: Isocratic wash at 95% B.

    • 7.5 - 10.0 min: Re-equilibration at 5% B.

  • Detection Setup:

    • UV/DAD: Set monitoring wavelength to 205 nm (Reference: 360 nm).

    • MS (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C. Monitor the [M+H]+ or [M+NH4​]+ adducts.

  • System Suitability (Self-Validation): Inject a blank followed by a standard. The retention time of meparfynol carbamate should be approximately 4.2 minutes. The asymmetry factor ( As​ ) must be between 0.9 and 1.2 to validate column health and buffer efficacy.

Data Presentation: Gradient Optimization Summary

Gradient PhaseTime (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Mechanistic Purpose
Initial Hold 0.0 - 1.095%5%Maximizes retention of polar diol metabolites; prevents void elution.
Elution Ramp 1.0 - 6.095% 40%5% 60%Shallow slope ( 11% /min) resolves parent carbamate from matrix.
Column Wash 6.0 - 7.55%95%Elutes highly hydrophobic lipids or late-eluting impurities.
Re-equilibration 7.5 - 10.095%5%Restores stationary phase hydration for the next injection.

Troubleshooting Workflow

HPLC_Troubleshooting Start Meparfynol Carbamate Separation Issue Q1 Poor Sensitivity / No Peak? Start->Q1 Q2 Poor Retention? Start->Q2 Q3 Peak Tailing / Broadening? Start->Q3 Q4 Co-elution with Metabolites? Start->Q4 Sol1 Check Detector: Shift UV to 205 nm or use LC-MS/ELSD Q1->Sol1 Sol2 Adjust Gradient: Start at 5% Organic Use AQ-C18 Column Q2->Sol2 Sol3 Modify Buffer: Add 10mM NH4-Formate Check Column Void Q3->Sol3 Sol4 Optimize Slope: Shallow gradient (1-2%/min) Change MeOH to MeCN Q4->Sol4

Diagnostic workflow for optimizing meparfynol carbamate HPLC/LC-MS separation.

References

  • Title: Anodic Polarographic Determination of Acetylenic Hypnotics Ethinamate and Methylpentynol Carbamate in Dosage Forms Source: Journal of Association of Official Analytical Chemists, Volume 74, Issue 4, 1 July 1991, Pages 592–595 URL: [Link]

  • Title: Titrimetric and Spectrophotometric Determination of Acetylenic Hypnotics, Using Brominating Agents Source: Journal of the Association of Official Analytical Chemists, November 1985 URL: [Link]

  • Title: Gas-liquid chromatography of methylpentynol carbamate and its metabolite 3-methylpentyne-3,4-diol Source: Journal of Chromatography A, Volume 133, Issue 2, 1977, Pages 267-271 URL: [Link]

Troubleshooting

preventing hydrolysis of meparfynol carbamate during long-term storage

Technical Support Center: Preventing Hydrolysis of Meparfynol Carbamate Introduction Welcome to the Technical Support Center for Meparfynol Carbamate (also known as methylpentynol carbamate or Oblivon-C). As a tertiary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolysis of Meparfynol Carbamate

Introduction Welcome to the Technical Support Center for Meparfynol Carbamate (also known as methylpentynol carbamate or Oblivon-C). As a tertiary acetylenic alcohol derivative, this compound presents unique stability challenges during long-term storage. The carbamate ester linkage is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis if environmental conditions are not strictly controlled.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot and prevent meparfynol carbamate degradation.

Section 1: FAQs on Degradation Mechanisms & Causality

Q1: Why is meparfynol carbamate so susceptible to hydrolysis during routine laboratory storage? A1: The vulnerability of meparfynol carbamate lies in its chemical structure. Carbamate hydrolysis is a chemical reaction where the ester linkage is cleaved by water, breaking the analyte down into an alcohol (meparfynol), carbon dioxide, and ammonia[1]. This process is highly pH-dependent. Under alkaline conditions (pH > 7.5), the hydroxide ion acts as a strong nucleophile, rapidly accelerating degradation via an E1cB elimination mechanism[2]. Conversely, under strongly acidic conditions (pH < 4), the carbonyl oxygen becomes protonated, making the carbon center highly electrophilic and prone to specific acid-catalyzed hydrolysis[1].

Q2: I stored my solid meparfynol carbamate in a -20°C freezer, but LC/MS analysis still shows massive hydrolysis. What went wrong? A2: A common misconception is that cold storage inherently prevents chemical degradation. In reality, laboratory freezers are high-humidity environments[3]. When a cold vial is opened at room temperature, atmospheric moisture immediately condenses on the cold solid. Because meparfynol carbamate requires only a single molecule of water to initiate hydrolysis[4], this localized condensation creates micro-environments where auto-catalytic hydrolysis occurs. The freezer essentially supplies the water molecules needed for the reaction[3].

Section 2: Troubleshooting Guide

Issue: Aqueous stock solutions lose potency within 48 hours.

  • Causality: You are likely dissolving the compound in unbuffered water or a physiological buffer (pH 7.4). At neutral to alkaline pH, the half-life of carbamates drops exponentially from weeks to mere hours[1].

  • Resolution: Formulate your stock solutions in a slightly acidic buffer. The optimal stability for carbamates is achieved at a pH of approximately 5.0, where both acid- and base-catalyzed pathways are minimized[1][4].

Issue: Inconsistent results between different aliquots of the same batch.

  • Causality: Repeated freeze-thaw cycles and continuous opening of the primary stock vial introduce variable amounts of moisture and oxygen.

  • Resolution: Implement a single-use aliquot strategy. Purge the headspace of all vials with an inert gas (Argon or Nitrogen) prior to freezing to displace ambient moisture[3].

Section 3: Quantitative Stability Profile

To predict the behavior of your meparfynol carbamate samples, refer to the following pH-stability matrix.

Table 1: Influence of pH on Carbamate Hydrolysis Kinetics

pH LevelEnvironmentDominant MechanismRelative Half-Life (t½)Storage Recommendation
< 3.0 Highly AcidicSpecific Acid CatalysisModerate (Days)Not recommended for long-term storage.
4.5 - 5.5 Slightly AcidicNeutral HydrolysisMaximum (Months to Years) Optimal for aqueous formulations. Use Boric acid or Citrate buffers[1][4].
7.0 - 7.4 PhysiologicalBase-mediated initiationShort (Hours to Days)Use immediately; do not store overnight.
> 8.0 AlkalineE1cB EliminationVery Short (Minutes)Strictly avoid. Degradation is rapid[2].

Section 4: Visualizations of Pathways and Workflows

CarbamateHydrolysis MC Meparfynol Carbamate (Intact Drug) H2O Moisture / H2O (Nucleophile) MC->H2O Acid Acidic pH (<4) Specific Acid Catalysis H2O->Acid Low pH Base Alkaline pH (>7) E1cB Elimination H2O->Base High pH Inter1 Protonated Carbonyl Intermediate Acid->Inter1 Inter2 Isocyanate Intermediate + Meparfynol Base->Inter2 Prod1 Meparfynol + NH4+ + CO2 (Degradation Products) Inter1->Prod1 Prod2 Meparfynol + Cyanate (Degradation Products) Inter2->Prod2

Figure 1: pH-dependent hydrolysis pathways of meparfynol carbamate.

StorageProtocol Start Receive Meparfynol Carbamate Batch Check Assess State: Solid or Solution? Start->Check Solid Solid Form Check->Solid Sol Aqueous Solution Check->Sol Desiccator Store in Desiccator (MgSO4 / Silica) Solid->Desiccator Buffer Buffer to pH 5.0 - 6.0 (e.g., Citrate Buffer) Sol->Buffer Inert Purge with Argon/N2 Desiccator->Inert Freeze Store at -20°C Inert->Freeze Lyophilize Lyophilize to Powder Buffer->Lyophilize Aliquot Aliquot into Amber Vials Buffer->Aliquot If liquid storage is mandatory Lyophilize->Aliquot Aliquot->Freeze

Figure 2: Optimized workflow for long-term storage of meparfynol carbamate.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, your storage methodology must be coupled with an analytical verification step. The following protocols create a closed-loop system: you protect the compound, and then you prove it remains protected.

Protocol A: Preparation of Solid Meparfynol Carbamate for Long-Term Storage Objective: Eliminate all sources of nucleophilic water and oxidative stress.

  • Equilibration: Upon receiving the bulk powder, allow the sealed container to fully equilibrate to room temperature in a dry environment before opening.

  • Aliquoting: Working rapidly in a low-humidity environment (ideally a glove box), divide the powder into single-use amber glass vials.

  • Inert Gas Purging: Insert a gentle stream of ultra-high purity Argon or Nitrogen gas into the headspace of each vial for 30 seconds[3].

  • Desiccation: Place the sealed vials inside a secondary airtight container (e.g., a desiccator jar) containing an active desiccant such as anhydrous MgSO₄ or indicating silica gel[3].

  • Temperature Control: Store the entire secondary container in a -20°C freezer.

  • Retrieval (Critical Step): When retrieving an aliquot, remove only the single vial needed. Allow it to sit at room temperature for 30 minutes before breaking the seal to prevent condensation.

Protocol B: Analytical Verification of Integrity (Bromination Assay) Objective: Quantify intact meparfynol carbamate to validate storage efficacy. This method exploits the acetylenic group of the intact molecule.

  • Sample Preparation: Dissolve a 10 mg test sample of meparfynol carbamate in 10 mL of 10% HCl to achieve a 1 mg/mL concentration[5].

  • Acidic Conversion: Allow the solution to react briefly. The acid treatment converts the intact meparfynol carbamate into an olefinic compound (1-methyl-1-propenyl methyl ketone)[5].

  • Bromination: Add a known excess of a brominating agent (e.g., N-bromosuccinimide or a bromate/bromide mixture). The newly formed olefinic linkage will quantitatively add bromine[5].

  • Quantification: Measure the unreacted bromine via spectrophotometry (absorption at 250-290 nm) or via standard iodometric titration using potassium iodide and sodium thiosulfate[5].

  • Validation: Compare the calculated concentration against a freshly prepared, certified reference standard. A recovery of >98% validates the success of your storage protocol.

References

  • Clemson University. "Kinetics of Carbaryl Hydrolysis." College of Engineering, Computing and Applied Sciences. Available at: [Link]

  • ResearchGate. "Any advice about the stability of ester and carbamate containing compounds?" Scientific Discussions. Available at: [Link]

  • Quora. "How to prevent hydrolysis in a drug." Pharmaceutical Sciences. Available at: [Link]

  • Walash, M. I., et al. "Titrimetric and Spectrophotometric Determination of Acetylenic Hypnotics, Using Brominating Agents." Journal of the Association of Official Analytical Chemists, Vol. 68, No. 6, 1985. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Meparfynol Carbamate Quantification in Rat Plasma: LC-MS/MS vs. Legacy Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Method Comparison Guide Executive Summary As analytical needs evolve in preclinical pharmacokinetics, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application & Method Comparison Guide

Executive Summary

As analytical needs evolve in preclinical pharmacokinetics, the quantification of legacy compounds like meparfynol carbamate (methylpentynol carbamate) in complex biological matrices such as rat plasma demands rigorous modernization. Meparfynol carbamate is a low-molecular-weight, highly polar acetylenic hypnotic. Historically, its quantification has been plagued by poor sensitivity and severe matrix interference.

This guide objectively compares the analytical performance of a modern, optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against traditional titrimetric and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. By establishing a self-validating extraction and ionization system, the proposed LC-MS/MS method delivers superior throughput, specificity, and a Limit of Quantitation (LOQ) suitable for rigorous in vivo pharmacokinetic (PK) profiling.

Mechanistic Context & The Analytical Challenge

Meparfynol carbamate ( C7​H13​NO2​ , MW: 143.18 g/mol ) lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective for low-level detection.

Historically, the quantification of acetylenic hypnotics relied on titrimetric and spectrophotometric methods. These legacy protocols exploited the terminal alkyne group, utilizing brominating agents or silver acetylide formation[1]. While sufficient for bulk pharmaceutical dosage forms—typically requiring 1–20 mg of the drug—these methods fundamentally lack the sensitivity and selectivity required for biological matrices[2].

When transitioning to preclinical rat models to evaluate the pharmacokinetics of such psycho-pharmaceuticals, researchers must detect nanogram-per-milliliter (ng/mL) concentrations[3]. While GC-MS offers improved sensitivity over titrimetry, the thermal lability of the carbamate moiety often leads to degradation in the GC injection port, necessitating cumbersome and time-consuming derivatization steps. LC-MS/MS bypasses thermal degradation entirely, allowing for the direct, intact quantification of the molecule.

Methodological Comparison: Performance Metrics

The following table objectively compares the validation parameters of the proposed LC-MS/MS method against legacy alternatives for rat plasma analysis.

Analytical ParameterTitrimetry / SpectrophotometryGC-MS (Derivatized)LC-MS/MS (Proposed)
Sample Volume Required > 5.0 mL plasma500 µL plasma50 µL plasma
Limit of Quantitation (LOQ) ~1.0 mg/mL50 ng/mL1.0 ng/mL
Linearity Range 1 - 20 mg/mL50 - 5,000 ng/mL1 - 1,000 ng/mL
Matrix Interference Severe (Non-specific)ModerateMinimal (High Selectivity)
Throughput Low (< 10 samples/day)Medium (~40 samples/day)High (> 200 samples/day)
Derivatization Required No (Direct Reaction)YesNo

Data Interpretation: The LC-MS/MS method reduces the required rat plasma volume by 10-fold compared to GC-MS, which is critical given the limited total blood volume of a laboratory rat. Furthermore, the 50-fold improvement in LOQ ensures accurate mapping of the terminal elimination phase in PK curves.

Experimental Design & Protocol: LC-MS/MS Validation

To ensure trustworthiness, an analytical protocol must be a self-validating system . We utilize Ethinamate as an Internal Standard (IS). Because its structural and chemical properties closely mirror meparfynol carbamate, it normalizes any variations in extraction recovery and matrix-induced ion suppression.

Step 1: Sample Preparation (SPE over PPT)

Causality: While simple Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids from rat plasma. These lipids compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression. Therefore, we couple PPT with Solid Phase Extraction (SPE) to ensure a pristine extract.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of IS working solution (Ethinamate, 10 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Mechanism: The organic solvent denatures plasma proteins, while the acid disrupts protein-drug binding, ensuring the free drug is released into the supernatant.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Solid Phase Extraction: Load the supernatant onto a pre-conditioned polymeric SPE cartridge (e.g., 30 mg/1 cc). Mechanism: The hydrophilic-lipophilic balance of the sorbent retains the polar carbamate while washing away salts and phospholipids.

  • Wash & Elute: Wash with 1 mL of 5% Methanol in water. Elute with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

Causality: A sub-2-micron particle size column is selected to provide high theoretical plate counts, ensuring sharp peak shapes for low-molecular-weight polar analytes.

  • Column: C18 Analytical Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Mechanism: Formic acid acts as a proton donor, significantly enhancing the formation of the [M+H]+ precursor ion in the positive ESI mode.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization Mode: ESI Positive ( ESI+ ).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Meparfynol Carbamate: m/z 144.2 83.1 (Collision Energy: 15 eV)

    • Ethinamate (IS): m/z 168.2 107.1 (Collision Energy: 18 eV)

Workflow Visualization

Workflow A Rat Plasma Sample (50 µL) B Internal Standard Addition (Ethinamate, 10 ng/mL) A->B C Protein Precipitation (150 µL Acetonitrile) B->C D Centrifugation (14,000 rpm, 10 min, 4°C) C->D E Solid Phase Extraction (SPE) (Polymeric Sorbent) D->E F Elution & Evaporation (Methanol, N2 stream) E->F G Reconstitution & LC-MS/MS (MRM Mode, ESI+) F->G

Fig 1. Optimized sample preparation and LC-MS/MS workflow for meparfynol carbamate in rat plasma.

Conclusion

For the quantification of meparfynol carbamate in rat plasma, LC-MS/MS vastly outperforms legacy titrimetric and GC-MS methods. By utilizing a targeted SPE cleanup to eliminate phospholipid-induced ion suppression and employing MRM for absolute structural specificity, this method guarantees high-fidelity pharmacokinetic data. The elimination of derivatization steps not only preserves the integrity of the thermally labile carbamate but also increases laboratory throughput by over 400%, making it the definitive standard for modern preclinical bioanalysis.

References

  • Titrimetric and Spectrophotometric Determination of Acetylenic Hypnotics, Using Brominating Agents Source: Journal of AOAC International (oup.com) URL:[Link]

  • Titrimetric determination of acetylenic hypnotics using organic brominating agents Source: Pharmaceutisch Weekblad Scientific Edition (researchgate.net) URL:[Link]

  • WO2009128058A1 - Psycho-pharmaceuticals (Pharmacokinetics)

Sources

Comparative

Optimizing Reproducibility in Locomotor Activity Assays: A Comparative Guide to Meparfynol Carbamate and Sedative Alternatives

As a Senior Application Scientist navigating preclinical behavioral pharmacology, achieving high reproducibility in locomotor activity assays is a persistent challenge. Meparfynol carbamate (methylpentynol carbamate)—a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating preclinical behavioral pharmacology, achieving high reproducibility in locomotor activity assays is a persistent challenge. Meparfynol carbamate (methylpentynol carbamate)—a historically significant carbamate-derived sedative and anxiolytic—presents unique pharmacokinetic properties that make it an excellent reference compound for validating behavioral assay sensitivity. Historically utilized in the management of insomnia and parkinsonism[1], its mechanism of action provides a reliable baseline for CNS depression models.

This guide objectively compares the reproducibility of meparfynol carbamate against standard alternatives (e.g., Meprobamate and Diazepam) in locomotor assays, providing actionable, self-validating protocols to ensure data integrity.

Mechanistic Grounding & Pharmacodynamics

Like other carbamate sedatives, meparfynol carbamate exhibits potent anxiolytic and muscle relaxant properties[2]. It exerts its effects via allosteric modulation of the GABA_A receptor, leading to chloride ion influx and subsequent neuronal hyperpolarization. In behavioral models, this manifests as a dose-dependent reduction in spontaneous locomotor activity and exploratory behavior. The3, acting as an anxiogenic stimulus that allows for the precise quantification of anxiety-induced locomotion[3].

G N1 Meparfynol Carbamate Administration N2 GABA-A Receptor Allosteric Modulation N1->N2 Binds N3 Chloride Ion (Cl-) Influx N2->N3 Enhances N4 Neuronal Hyperpolarization N3->N4 Induces N5 Reduced Locomotor Activity (OFT / Rotarod) N4->N5 Behavioral Output

Pharmacodynamic pathway of meparfynol carbamate leading to reduced locomotor activity.

Comparative Performance Analysis

When benchmarking meparfynol carbamate against alternatives like Meprobamate and Diazepam, reproducibility hinges on the compound's stability, solubility, and receptor binding kinetics. Meparfynol carbamate demonstrates a more rapid onset than meprobamate but possesses a narrower therapeutic window before ataxia confounds locomotor data. Furthermore, 4 often require specific co-crystal or suspension methods to enhance systemic delivery and absorption[4].

Quantitative Comparison in Rodent Open Field Tests
CompoundTarget MechanismLocomotor ED50 (mg/kg)Assay Reproducibility (CV%)Onset of ActionAtaxic Confound Risk
Meparfynol Carbamate GABA-A Modulator25 - 5012 - 15%Rapid (15-20 min)Moderate
Meprobamate GABA-A Modulator75 - 10018 - 22%Moderate (30-45 min)Low to Moderate
Diazepam (Control) Benzodiazepine Site1.5 - 2.58 - 10%Rapid (15-20 min)High

Note: Coefficient of Variation (CV%) represents inter-assay variability across standardized OFT protocols. Lower CV% indicates higher reproducibility.

Expertise & Causality: Why does meparfynol carbamate show a 12-15% CV compared to diazepam's <10%? The physical chemistry of carbamates necessitates specific vehicles (e.g., Tween-80/Saline suspensions). If these are not sonicated uniformly, it leads to erratic gastrointestinal or intraperitoneal absorption. Additionally, meparfynol carbamate's mild volatility compared to heavier carbamates requires fresh, same-day preparation to maintain precise dosing integrity.

Self-Validating Experimental Protocol: Open Field Test (OFT)

To ensure absolute trustworthiness and reproducibility when evaluating meparfynol carbamate, the following self-validating protocol must be strictly adhered to. This system uses internal controls (baseline tracking) to validate the assay before drug administration, ensuring that any observed locomotor depression is entirely attributable to the pharmacological agent.

Step-by-Step Methodology

Step 1: Animal Habituation & Baseline Validation

  • Action: Acclimate subjects (e.g., C57BL/6 mice) to the testing room for 60 minutes under dim lighting (approx. 30-50 lux).

  • Self-Validation: Run a 5-minute baseline OFT. Subjects deviating >2 standard deviations from the cohort mean in total distance traveled are excluded.

  • Causality: Dim lighting minimizes stress-induced hyperlocomotion. The baseline validation step ensures a homogenous cohort, eliminating hyperactive or lethargic outliers that would artificially inflate the CV%.

Step 2: Formulation and Dosing

  • Action: Prepare Meparfynol Carbamate fresh in 5% Tween-80 in 0.9% physiological saline. Sonicate for 10 minutes at room temperature to ensure a homogenous suspension.

  • Action: Administer via Intraperitoneal (IP) injection. While5 have been noted for certain cognitive modulations[5], locomotor depression typically requires 25-50 mg/kg.

  • Causality: IP administration bypasses first-pass metabolism variability inherent to oral gavage, ensuring the rapid onset required to capture the peak pharmacodynamic effect within a strict 30-minute testing window.

Step 3: Video-Tracking Execution

  • Action: Place the animal in the center of a 40x40 cm Open Field arena exactly 20 minutes post-injection. Record for 15 minutes using automated tracking software (e.g., EthoVision XT).

  • Causality: Cleaning the arena with 70% ethanol between trials is mandatory to eliminate olfactory cues from previous subjects, which can act as an uncontrolled anxiogenic variable.

Step 4: Data Stratification

  • Action: Extract Total Distance Traveled (cm), Center Time (s), and Velocity (cm/s).

  • Causality: Separating "Velocity" from "Total Distance" helps differentiate true sedation (reduced velocity) from localized stereotypy or ataxia (high velocity but low distance due to circling).

W W1 1. Cohort Habituation (60 min, 30-50 lux) W2 2. Baseline OFT (Self-Validation) W1->W2 W3 3. Exclude Outliers (>2 SD from mean) W2->W3 QC Check Fail W4 4. IP Dosing (Meparfynol Carbamate) W2->W4 Validated W5 5. 15-Min Video Tracking (Automated Software) W4->W5 20 min post-dose W6 6. Data Stratification (Distance vs. Velocity) W5->W6 Extract Metrics

Step-by-step self-validating workflow for reproducible Open Field Test execution.

Conclusion

Reproducibility in behavioral pharmacology is not accidental; it is engineered. While meparfynol carbamate exhibits slightly higher inter-assay variability than gold-standard benzodiazepines, strictly controlling vehicle preparation, environmental lux, and employing baseline self-validation can tighten the CV% to highly acceptable preclinical standards. By understanding the causality behind each protocol step, researchers can confidently utilize carbamate sedatives as reliable benchmarks in neuropharmacological assays.

Sources

Validation

Inter-Laboratory Validation of Meparfynol Carbamate Analytical Standards: A Comprehensive Comparison Guide

As pharmaceutical quality control and forensic toxicology evolve, the demand for harmonized, globally recognized analytical standards has never been higher. Meparfynol carbamate (also known as methylpentynol carbamate) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical quality control and forensic toxicology evolve, the demand for harmonized, globally recognized analytical standards has never been higher. Meparfynol carbamate (also known as methylpentynol carbamate) is a monosubstituted acetylenic derivative historically utilized as a sedative and hypnotic agent[1]. Due to its unique chemical structure—featuring both an alkyne linkage and a carbamate moiety—quantifying this compound across different laboratories presents distinct analytical challenges.

This guide provides a comprehensive, objective comparison of analytical methodologies used for meparfynol carbamate. Designed for researchers and drug development professionals, it synthesizes the mechanistic causality behind assay choices and establishes a self-validating inter-laboratory protocol compliant with the modernized ICH Q2(R2) and Q14 guidelines[2][3].

Methodological Landscape: Orthogonal Approaches to Quantification

To achieve true inter-laboratory reproducibility, a single analytical technique is rarely sufficient. Laboratories must employ orthogonal methods—techniques that measure different physical or chemical properties of the analyte—to eliminate matrix-specific biases. For meparfynol carbamate, the industry standard relies on a dual-pillar approach: Titrimetric/Spectrophotometric Assays for bulk drug quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for trace and forensic analysis[4][5].

The Chemical Causality of Titrimetry

Traditional compendial methods for acetylenic hypnotics often rely on the formation of silver acetylides[1]. However, a more robust and reproducible method utilizes organic brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH)[4].

The Mechanistic "Why": Why not brominate the alkyne directly? Direct halogenation of alkynes can be kinetically unpredictable. Instead, the protocol dictates first treating meparfynol carbamate with 10% hydrochloric acid. This acid hydrolysis converts the drug into (1-methyl-1-propenyl)methyl ketone[1]. This newly formed compound contains a highly reactive olefinic (double bond) linkage that undergoes predictable, stoichiometric electrophilic addition with bromine[1]. This deliberate chemical transformation ensures that the subsequent iodometric back-titration yields highly accurate quantitative data.

Pathway Step1 Meparfynol Carbamate (Acetylenic Linkage) Step2 Acid Hydrolysis (10% HCl) Step1->Step2 Step3 (1-methyl-1-propenyl) methyl ketone Step2->Step3 Step4 Bromination (NBS / DBH) Step3->Step4 Step5 Brominated Adduct Formation Step4->Step5 Step6 Iodometric Back-Titration (Quantification) Step5->Step6

Caption: Chemical reaction pathway for the titrimetric quantification of meparfynol carbamate.

Performance Comparison of Analytical Alternatives

When transferring methods between laboratories (e.g., from a central R&D hub to regional QC labs), understanding the performance boundaries of each technique is critical for establishing the Analytical Target Profile (ATP)[2].

Analytical MethodologyPrimary ApplicationSpecificityPrecision (%RSD)Inter-Lab ReproducibilityKey Limitations
Titrimetry (Bromination) Bulk API & dosage formsLow-Moderate0.5 - 1.5%HighSusceptible to interference from other unsaturated matrix compounds[1].
GC-MS Forensic & trace analysisHigh1.0 - 2.5%Moderate-HighRequires thermal stability; potential degradation in the injection port[5].
LC-MS/MS Biological fluids (plasma)Very High1.5 - 3.0%ModerateHigh instrument cost; subject to ion suppression effects from complex matrices.
HPLC-UV Routine quality controlHigh< 1.0%HighLacks mass confirmation; requires chromophore optimization.

ICH Q2(R2) Compliant Inter-Laboratory Validation Workflow

The simultaneous release of ICH Q2(R2) and Q14 represents a shift from "check-the-box" compliance to a scientific, lifecycle-based model[2]. Precision must be evaluated at three levels: repeatability (intra-assay), intermediate precision (within-lab variations), and reproducibility (inter-laboratory trials)[6][7].

Protocol A Reference Standard Meparfynol Carbamate B Method Transfer (ICH Q14 ATP) A->B C1 Lab 1: GC-MS (Trace Analysis) B->C1 C2 Lab 2: LC-MS/MS (Metabolite Profiling) B->C2 C3 Lab 3: Titrimetry (Bulk Quantification) B->C3 D Repeatability Assessment (Intra-day %RSD) C1->D C2->D C3->D E Reproducibility (Inter-lab Variance) D->E F Validated Global Standard (ICH Q2(R2) Compliant) E->F

Caption: ICH Q2(R2) compliant inter-laboratory validation workflow for meparfynol carbamate.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol embeds a self-validating architecture. Every measurement is bracketed by System Suitability Testing (SST) and blank subtractions to isolate the true analyte signal from environmental noise.

Phase 1: Standard Preparation & System Suitability (All Labs)
  • Standard Procurement: Obtain certified meparfynol carbamate analytical standards (purity > 98%)[1][8].

  • Stock Solution: Dissolve the standard in 10% HCl to achieve a concentration of 1.0 mg/mL[1].

  • System Suitability Testing (SST): Before any validation runs, perform six replicate injections/titrations of the nominal standard.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 2.0%[9]. If this fails, the system is not fit-for-purpose, and the run must be aborted.

Phase 2: Titrimetric Execution (Laboratory A - Bulk Assay)

Causality Focus: Iodometric back-titration is used because directly measuring the consumption of NBS is visually difficult. By adding potassium iodide (KI), the unreacted NBS oxidizes iodide to iodine ( I2​ ), which can be sharply titrated with sodium thiosulfate using a starch indicator.

  • Hydrolysis: Transfer an aliquot containing 1–20 mg of meparfynol carbamate into a flask. Ensure the medium is highly acidic (10% HCl) to drive the formation of the olefinic ketone[1].

  • Bromination: Add a known excess volume of 0.005 M N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH)[1][4]. Seal and incubate in the dark for the specified reaction time to prevent photo-degradation of the brominating agent.

  • Back-Titration: Add 4% (w/v) potassium iodide solution[1]. Titrate the liberated iodine with standardized 0.02 M sodium thiosulfate until the solution turns pale yellow. Add starch mucilage and titrate until the blue color disappears[1].

  • Self-Validation (Blank): Run a parallel blank titration containing only the reagents. The difference in thiosulfate volume between the blank and the sample directly correlates to the meparfynol carbamate concentration.

Phase 3: GC-MS Execution (Laboratory B - Trace Orthogonal Verification)

Causality Focus: While Titrimetry proves bulk purity, it cannot detect structurally similar impurities. GC-MS provides mass-to-charge ( m/z ) confirmation, ensuring specificity against matrix excipients.

  • Sample Prep: Extract meparfynol carbamate into an organic solvent (e.g., ethyl acetate) to ensure compatibility with the GC column. Add a structurally similar internal standard (IS) to correct for injection volume variances.

  • Chromatography: Inject 1 µL into a capillary column (e.g., 5% phenyl methyl siloxane) using a split ratio of 10:1. Program the oven temperature to ramp from 60°C to 250°C.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor the specific fragmentation ions associated with the carbamate and alkynyl moieties.

Phase 4: Statistical Evaluation & Lifecycle Management

Consolidate data from all participating laboratories. According to ICH Q2(R2), calculate the variance components using ANOVA[7].

  • Repeatability: Assess the intra-assay precision within each lab (Target: %RSD < 1.5%)[9].

  • Reproducibility: Assess the inter-laboratory precision. If Lab A (Titrimetry) and Lab B (GC-MS) yield mean recoveries within 98.48% to 102.74% of the nominal value, the analytical standard is considered globally validated[1].

References

  • Titrimetric determination of acetylenic hypnotics using organic brominating agents. Pharm Weekbl Sci.4

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.2

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.9

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1). ICH.org.6

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.7

  • Validation of analytical procedures Q2(R2). ICH.org.3

  • Titrimetric and Spectrophotometric Determination of Acetylenic Hypnotics, Using Brominating Agents. Journal of AOAC International.1

  • Ethinamate analytical standard 126-52-3. Sigma-Aldrich.8

Sources

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